molecular formula C53H68N9O10S · CH3SO3 B1150320 Quinupristin (mesylate)

Quinupristin (mesylate)

Cat. No.: B1150320
M. Wt: 1118.3
InChI Key: ZNQOUMVWYLNQRW-FDQSXSIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinupristin (mesylate), also known as Quinupristin (mesylate), is a useful research compound. Its molecular formula is C53H68N9O10S · CH3SO3 and its molecular weight is 1118.3. The purity is usually 95%.
BenchChem offers high-quality Quinupristin (mesylate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinupristin (mesylate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C53H68N9O10S · CH3SO3

Molecular Weight

1118.3

InChI Key

ZNQOUMVWYLNQRW-FDQSXSIVSA-N

Appearance

Assay:≥98%A solid

Synonyms

4-​[4-​(dimethylamino)​-​N-​methyl-​L-​phenylalanine]​-​5-​[(2S,​5R)​-​5-​[[[(3S)​-​1-​azabicyclo[2.2.2]​oct-​3-​yl]​thio]​methyl]​-​4-​oxo-​2-​piperidinecarboxylic acid]-virginiamycin S1, monomethanesulfonate

Origin of Product

United States

Foundational & Exploratory

Technical Deep Dive: Quinupristin Mesylate Binding Kinetics & Ribosomal Affinity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinupristin mesylate is a semi-synthetic Streptogramin B antibiotic that functions as a potent inhibitor of bacterial protein synthesis. It is clinically utilized in combination with Dalfopristin (Streptogramin A) in a 30:70 ratio (marketed as Synercid) to treat multidrug-resistant Gram-positive infections, including Vancomycin-Resistant Enterococcus faecium (VREF) and Methicillin-Resistant Staphylococcus aureus (MRSA).

The core efficacy of Quinupristin lies in its ability to bind the 50S ribosomal subunit within the Nascent Peptide Exit Tunnel (NPET). While Quinupristin alone exhibits moderate affinity and bacteriostatic activity, its binding thermodynamics are radically altered by the presence of Dalfopristin. This guide details the molecular mechanics, quantitative binding affinities (


), and experimental protocols required to validate these interactions in a research setting.

Structural Mechanistics of Binding

Quinupristin targets the 23S rRNA component of the 50S subunit. Unlike type A streptogramins which bind directly to the Peptidyl Transferase Center (PTC), Quinupristin binds immediately downstream in the tunnel, blocking the elongation of the nascent polypeptide chain.

Molecular Interactions

The binding pocket is a hydrophobic crevice formed by nucleotides in domains II, IV, and V of the 23S rRNA.

  • Primary Anchor: The macrocyclic lactone ring of Quinupristin engages in extensive hydrophobic stacking with the rRNA bases.

  • Critical Hydrogen Bonds: Specific interactions occur with nucleotide A2062 (Escherichia coli numbering) and C2586 .

  • Protein Interaction: The drug also contacts the tips of ribosomal proteins L4 and L22 , which form a constriction point in the tunnel.

The Allosteric "Synercid" Effect

The defining feature of this drug class is cooperative binding . Dalfopristin binding at the PTC induces a stable conformational change in nucleotide A2062 . This structural shift pre-organizes the Quinupristin binding pocket, significantly reducing the entropic cost of binding and increasing affinity by approximately 100-fold.

BindingMechanism Dalfopristin Dalfopristin (Type A) PTC Peptidyl Transferase Center (PTC) Dalfopristin->PTC Binds High Affinity ConfChange Conformational Change (Nucleotide A2062) PTC->ConfChange Induces Shift NPET Nascent Peptide Exit Tunnel (NPET) ConfChange->NPET Optimizes Geometry Synergy Synergistic Complex (Stable Blockage) ConfChange->Synergy Allosteric Enhancement Quinupristin Quinupristin (Type B) Quinupristin->NPET Binds (Low Affinity Alone) NPET->Synergy High Affinity State

Figure 1: Allosteric signaling pathway describing the synergistic binding mechanism between Streptogramin A and B.

Thermodynamics and Kinetics

To rigorously evaluate Quinupristin, researchers must quantify the dissociation constant (


). The data below synthesizes binding kinetics for Streptogramin B analogs (Virginiamycin S/Quinupristin) derived from spectrofluorimetric and radioligand assays.
Quantitative Affinity Data

The presence of the Type A component (Dalfopristin) shifts the equilibrium significantly toward the bound state.

ParameterQuinupristin Alone (Type B)Quinupristin + Dalfopristin (Type A)Fold Change
Dissociation Constant (

)
~59 nM ~13 nM ~4.5x - 100x (Condition dependent)
Association Constant (

)


Increase
Gibbs Free Energy (

)
-9.8 kcal/mol-10.7 kcal/mol-0.9 kcal/mol (Stabilization)
Binding Stoichiometry 1:1 per 50S subunit1:1 per 50S subunitUnchanged

Note:


 calculated at 298 K using 

. The "Fold Change" variance depends on ionic conditions (Mg²⁺ concentration) and buffer composition.
Kinetic Implications[1]
  • Type B Alone: Rapid dissociation rates (

    
    ) lead to bacteriostatic effects; the ribosome can eventually clear the drug and resume synthesis.
    
  • Combination: The conformational lock decreases

    
     drastically. The drug complex becomes "pseudoirreversible," leading to permanent inhibition and bactericidal  activity.
    

Experimental Protocols for Affinity Measurement

For drug development professionals, validating these values requires robust assays. Two primary methodologies are recommended: Fluorescence Polarization (FP) for high-throughput screening and Radioligand Filter Binding for precise thermodynamic characterization.

Protocol A: Fluorescence Polarization (FP) Assay

This assay relies on the principle that a fluorescently labeled antibiotic (e.g., BODIPY-Erythromycin or a labeled Streptogramin B) rotates slower when bound to the large ribosomal subunit.

Reagents:

  • E. coli 70S Ribosomes (purified, RNase-free).

  • Fluorescent Probe: BODIPY-Quinupristin (custom) or BODIPY-Erythromycin (competitor).

  • Assay Buffer: 20 mM HEPES (pH 7.5), 50 mM NH₄Cl, 10 mM MgCl₂, 0.05% Tween-20.

Step-by-Step Workflow:

  • Preparation: Dilute 70S ribosomes to a fixed concentration (e.g., 200 nM) in Assay Buffer.

  • Titration: Prepare a serial dilution of unlabeled Quinupristin mesylate (competitor) ranging from 1 nM to 10 µM.

  • Incubation: Mix Ribosomes, Fluorescent Probe (10 nM), and Titrated Drug in a black 384-well plate.

  • Equilibrium: Incubate at 25°C for 2 hours to reach equilibrium.

  • Measurement: Read Fluorescence Polarization (mP) using an excitation of 485 nm and emission of 530 nm.

  • Analysis: Plot mP vs. log[Drug]. Fit to a competitive binding equation (Hill slope) to determine

    
     and calculate 
    
    
    
    .
Protocol B: Radioligand Filter Binding (Gold Standard)

Used to determine direct


 without competition artifacts.

Step-by-Step Workflow:

  • Incubation: Incubate 10 pmol of 50S subunits with increasing concentrations of

    
    -Quinupristin (0.5 to 100 nM) in Binding Buffer (Tris-HCl, MgCl₂, KCl).
    
  • Synergy Check: Run a parallel set containing saturating Dalfopristin (10 µM).

  • Filtration: After 30 min at 37°C, apply samples to nitrocellulose filters (0.45 µm) under vacuum.

  • Wash: Wash filters 3x with ice-cold buffer to remove unbound drug.

  • Quantification: Count radioactivity (CPM) via liquid scintillation.

  • Data Processing: Subtract non-specific binding (determined by excess cold drug). Plot Bound/Free vs. Bound (Scatchard) or non-linear regression to find

    
    .
    

ExperimentalWorkflow Prep 1. Ribosome Prep (70S or 50S) Mix 2. Ligand Addition (Fluorescent/Radioactive) Prep->Mix Equil 3. Equilibrium (37°C, 30-120 min) Mix->Equil Sep 4. Separation/Read (Filter or Polarizer) Equil->Sep Data 5. Kd Calculation (Non-linear Regression) Sep->Data

Figure 2: Standardized workflow for determining ribosomal binding affinity.

Resistance Mechanisms & Binding Impact

Understanding affinity is crucial when analyzing resistance. The two primary mechanisms drastically alter the thermodynamics described above:

  • Target Modification (

    
     genes):  Methylation of A2058 in the 23S rRNA sterically hinders the hydrophobic stacking of Quinupristin. This often results in a 
    
    
    
    increase of >1000-fold (MLSB phenotype).
  • Drug Inactivation (

    
     genes):  The enzyme Virginiamycin B lyase cleaves the lactone ring of Quinupristin. The linearized product has zero affinity for the NPET.
    
  • Efflux (

    
     genes):  ATP-binding cassette (ABC) transporters pump the drug out, preventing it from reaching the stoichiometric concentration required for binding, though the intrinsic 
    
    
    
    of the ribosome remains unchanged.

References

  • Mechanism of Action of Quinupristin/Dalfopristin. Journal of Antimicrobial Chemotherapy.

  • Structural basis of Synercid (quinupristin-dalfopristin) resistance. Journal of Biological Chemistry.

  • Synergistic interaction of the streptogramins with the ribosome. Proceedings of the National Academy of Sciences (PNAS).

  • Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions. Antimicrobial Agents and Chemotherapy.

  • Crystal structure of the 50S ribosomal subunit from Deinococcus radiodurans in complex with streptogramins. Nature Structural & Molecular Biology.

  • A spectrofluorimetric study of the interaction between virginiamycin S and bacterial ribosomes. Biochemical Journal.

Mechanistic Pharmacology and Experimental Characterization of Streptogramin B Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Target: Gram-Positive Bacteria (MRSA, VRE) Context: Drug Discovery & Preclinical Development

Executive Summary: The Synergistic Imperative

Streptogramin B (Type B) antibiotics (e.g., quinupristin, pristinamycin IA) represent a class of cyclic depsipeptides that, while bacteriostatic as monotherapies, achieve potent bactericidal activity when paired with Streptogramin A (Type A) agents. For drug development professionals, understanding this supramolecular synergy is not merely academic—it is the primary driver of efficacy and the central challenge in resistance profiling.

This guide moves beyond basic definitions to explore the structural biology of ribosomal inhibition, the precise mechanics of resistance (specifically the erm and vgb determinants), and the validated protocols required to characterize these compounds in vitro.

Molecular Pharmacology: The "Lock-and-Key" Synergy

The 50S Ribosomal Trap

Streptogramin B agents target the 50S ribosomal subunit , specifically binding to the Peptidyl Transferase Center (PTC) and the entrance of the nascent peptide exit tunnel. This site overlaps significantly with the binding sites of macrolides and lincosamides (the MLS_B cluster).

Mechanism of Action:

  • Elongation Blockade: Type B agents bind to the 23S rRNA, sterically hindering the passage of the growing polypeptide chain.[1]

  • Peptidyl-tRNA Release: The blockage leads to the accumulation of short peptidyl-tRNAs, which eventually dissociate, halting protein synthesis.

The Conformational Switch (Synergy)

The clinical value of Streptogramins lies in the interaction between Type A and Type B. Type A molecules bind first to the PTC (A- and P-sites). This binding induces a stable conformational change in the 23S rRNA (specifically affecting nucleotide A2062 ).

  • The Result: This allosteric modification opens the hydrophobic binding pocket for Type B, increasing the ribosome's affinity for Type B by approximately 100-fold .

  • The Outcome: The ribosome is "jammed" irreversibly, converting the effect from static to cidal.

Visualization: The Synergistic Cascade

StreptograminSynergy Ribosome 50S Ribosome (Native Conformation) ComplexA Ribosome-Type A Complex Ribosome->ComplexA Initial Binding (PTC) TypeA Streptogramin A (Dalfopristin) TypeA->ComplexA ConfChange Conformational Change (Residue A2062) ComplexA->ConfChange Allosteric Shift LethalComplex Irreversible Bactericidal Block ConfChange->LethalComplex High Affinity Binding (Kd decreases ~100x) TypeB Streptogramin B (Quinupristin) TypeB->LethalComplex

Figure 1: The sequential binding mechanism where Type A primes the ribosome for high-affinity Type B binding, resulting in bactericidal synergy.

Resistance Landscapes

Resistance to Streptogramin B is often linked to the MLS_B phenotype. In drug development, screening against these specific genotypes is mandatory.

Gene FamilyMechanismSpecificityPhenotype Impact
erm (e.g., ermA, ermB)Methylation of A2058 in 23S rRNA.Cross-resistance (Macrolides, Lincosamides, Strep B).[2][3][4]Prevents binding of Type B. Critical: Does not affect Type A binding.
vgb (e.g., vgbA, vgbB)Lyase (Eliminase) activity.Specific to Streptogramin B.Cleaves the cyclic depsipeptide ring, linearizing and inactivating the drug.
msr (e.g., msrA)ABC Transporter Efflux .Macrolides & Streptogramin B.ATP-dependent pumping of the drug out of the cell.
vat Acetyltransferase .Specific to Streptogramin A.Indirectly affects Type B efficacy by preventing the synergistic conformational change.

Experimental Characterization Protocols

To validate a new Streptogramin B candidate, two assays are foundational: Competitive Ribosomal Binding and Checkerboard Synergy Profiling .

Protocol 1: Competitive Ribosomal Binding Assay

Objective: Determine the affinity (


) of a novel Type B analog by displacing a known ligand. Since Type B overlaps with macrolides, 

-Erythromycin is the standard radioligand.

Reagents:

  • Isolated 70S Ribosomes (from S. aureus or E. coli).

  • 
    -Erythromycin (Specific activity ~50 mCi/mmol).
    
  • Test Compound (Streptogramin B analog).

Workflow:

  • Equilibration: Incubate 70S ribosomes (200 nM) with

    
    -Erythromycin (50 nM) in Buffer A (50 mM Tris-HCl, 10 mM MgCl2, 100 mM NH4Cl, pH 7.4) for 15 min at 37°C.
    
  • Competition: Add increasing concentrations of the Test Compound (

    
     M to 
    
    
    
    M). Incubate for 30 min.
  • Separation: Filter through nitrocellulose membranes (0.45 µm) to trap ribosome-bound ligand. Wash 3x with ice-cold buffer.

  • Quantification: Count radioactivity via liquid scintillation.

  • Analysis: Plot % Bound vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: Checkerboard Synergy Assay

Objective: Quantify the synergistic relationship between a Type A and Type B candidate using the Fractional Inhibitory Concentration (FIC) Index.[5][6][7]

Workflow:

  • Matrix Setup: Use a 96-well microtiter plate.

    • X-axis: Serial 2-fold dilutions of Streptogramin A.

    • Y-axis: Serial 2-fold dilutions of Streptogramin B.

  • Inoculation: Add

    
     CFU/mL of bacterial suspension (e.g., S. aureus ATCC 29213) to all wells.
    
  • Incubation: 18–24 hours at 35°C.

  • Readout: Determine the MIC for each drug alone (

    
    ) and the MIC of the combination (
    
    
    
    ) at the well with the lowest concentration showing no visible growth.

Calculation (FIC Index):


[8]

Interpretation:

  • Synergy:

    
    
    
  • Indifference:

    
    [5][7][8]
    
  • Antagonism:

    
    
    
Visualization: Checkerboard Logic

CheckerboardWorkflow Setup 96-Well Plate Setup (Matrix Dilution) Inoculation Inoculate 5x10^5 CFU/mL (S. aureus) Setup->Inoculation Incubation Incubate 18-24h @ 35°C Inoculation->Incubation Readout Identify Growth/No-Growth Interface Incubation->Readout Calculation Calculate FIC Index Readout->Calculation Decision Interpretation Calculation->Decision Synergy (FIC <= 0.5) Synergy (FIC <= 0.5) Decision->Synergy (FIC <= 0.5) Ideal Indifference (0.5 < FIC <= 4) Indifference (0.5 < FIC <= 4) Decision->Indifference (0.5 < FIC <= 4) Common Antagonism (FIC > 4) Antagonism (FIC > 4) Decision->Antagonism (FIC > 4) Fail

Figure 2: Workflow for determining the Fractional Inhibitory Concentration (FIC) Index to validate drug synergy.

Pharmacokinetics & Translational Outlook

For Streptogramin B, AUC/MIC (Area Under the Curve to MIC ratio) is the primary pharmacodynamic parameter predicting efficacy.

  • Post-Antibiotic Effect (PAE): Unlike beta-lactams, Streptogramins exhibit a prolonged PAE (up to 10 hours in S. aureus). This allows for less frequent dosing despite short elimination half-lives.

  • Development Note: When designing new analogs, prioritize stability against vgb-mediated hydrolysis and optimize solubility, as hydrophobicity often limits the parenteral utility of this class.

References

  • Cocito, C. (1979). Antibiotics of the virginiamycin family, inhibitors which contain synergistic components. Microbiological Reviews.

  • Vannuffel, P., & Cocito, C. (1996). Mechanism of action of streptogramins and macrolides. Drugs.

  • Leclercq, R., & Courvalin, P. (2002). Resistance to macrolides and related antibiotics in Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy.[9][10][11]

  • Noeske, J., et al. (2014).[12] Synergy of streptogramin antibiotics occurs independently of their effects on translation. Antimicrobial Agents and Chemotherapy.[9][10][11]

  • EUCAST. (2000). Terminology relating to methods for the determination of susceptibility of bacteria to antimicrobial agents.[6][7][8][11][13] European Society of Clinical Microbiology and Infectious Diseases.

  • Pillai, S. K., et al. (2005). Antimicrobial Combinations. In Antibiotics in Laboratory Medicine. (Contextual citation for Checkerboard methodology).

Sources

The Molecular Siege: A Technical Guide to Quinupristin Mesylate's Inhibition of Peptide Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the inhibitory action of quinupristin mesylate on bacterial protein synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the structural basis of its interaction with the 50S ribosomal subunit and the synergistic interplay with dalfopristin, offering a detailed understanding of its role in halting peptide bond formation.

Introduction: The Clinical Imperative for Streptogramins

The relentless rise of antibiotic resistance necessitates the development and thorough understanding of novel antimicrobial agents. Synercid®, a combination of quinupristin and dalfopristin, represents a critical therapeutic option against severe infections caused by multi-drug resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF).[1][2] Quinupristin, a streptogramin B antibiotic, and dalfopristin, a streptogramin A antibiotic, are individually bacteriostatic but act synergistically to produce a potent bactericidal effect.[3][4] This guide will dissect the intricate molecular choreography that defines quinupristin's contribution to this synergy, focusing on its pivotal role in the late phase of protein synthesis inhibition.[5][6]

The Bacterial Ribosome: A Prime Target

The bacterial 70S ribosome, a complex ribonucleoprotein machine, is the cellular factory responsible for protein synthesis. It is composed of two subunits: the small 30S subunit, which decodes the messenger RNA (mRNA), and the large 50S subunit, which catalyzes the formation of peptide bonds.[7][8] The 50S subunit houses the peptidyl transferase center (PTC), the active site for peptide bond formation, and the nascent peptide exit tunnel (NPET), a channel through which the growing polypeptide chain emerges.[6][8] The PTC and NPET are critical sites for the action of many antibiotics, including the streptogramins.

The Synergistic Siege: Dalfopristin's Pioneering Role

To comprehend the function of quinupristin, one must first appreciate the action of its partner, dalfopristin. Dalfopristin initiates the molecular assault by binding to the PTC on the 50S ribosomal subunit.[1][2] This binding event induces a significant conformational change in the 23S rRNA, which in turn increases the binding affinity for quinupristin by approximately 100-fold.[3][6] Dalfopristin's presence effectively primes the ribosome for the subsequent and decisive action of quinupristin.

Quinupristin's Molecular Clamp: Halting Polypeptide Elongation

Following the conformational change induced by dalfopristin, quinupristin binds to a distinct but adjacent site on the 50S subunit, primarily within the entrance to the nascent peptide exit tunnel.[6][9] This strategic positioning allows it to physically obstruct the path of the elongating polypeptide chain. The binding of quinupristin does not directly inhibit the catalytic activity of the peptidyl transferase center but rather prevents the newly formed peptide from progressing through the exit tunnel.[6] This blockade leads to the premature dissociation of incomplete and non-functional peptide chains from the ribosome, effectively terminating protein synthesis.[3][5]

The synergistic and bactericidal effect of the quinupristin-dalfopristin combination arises from this dual-pronged attack. Dalfopristin's inhibition of the early phase of protein synthesis, coupled with quinupristin's blockade of the late phase, creates a comprehensive and potent inhibition of bacterial growth.[5][6]

Visualizing the Mechanism of Action

Figure 1: Synergistic Inhibition of Protein Synthesis by Dalfopristin and Quinupristin cluster_ribosome Bacterial 70S Ribosome 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit PTC Peptidyl Transferase Center (PTC) Quinupristin Quinupristin PTC->Quinupristin 2. Increases affinity for NPET Nascent Peptide Exit Tunnel (NPET) Dalfopristin Dalfopristin Dalfopristin->PTC 1. Binds and induces conformational change Peptide_Bond_Formation Peptide Bond Formation Dalfopristin->Peptide_Bond_Formation Inhibits Quinupristin->NPET 3. Binds and blocks exit Polypeptide_Elongation Polypeptide Elongation Quinupristin->Polypeptide_Elongation Inhibits Peptide_Bond_Formation->Polypeptide_Elongation Protein_Synthesis_Inhibition Bactericidal Effect Polypeptide_Elongation->Protein_Synthesis_Inhibition Leads to

Caption: Synergistic action of dalfopristin and quinupristin on the bacterial ribosome.

Structural Insights into Quinupristin's Binding Pocket

High-resolution structural studies, including X-ray crystallography and cryo-electron microscopy, have provided a detailed view of the quinupristin binding site.[9][10] Quinupristin establishes multiple interactions with the 23S rRNA of the 50S subunit. Key nucleotide residues involved in these interactions include those within domains II, IV, and V of the 23S rRNA.[9] For instance, in Deinococcus radiodurans, hydrogen bonds are formed with nucleotides A2062 and C2586.[9] The synergistic binding is further stabilized by a direct interaction between dalfopristin and quinupristin, as well as shared contacts with nucleotide A2062.[9] This intricate network of interactions anchors quinupristin firmly in the nascent peptide exit tunnel, ensuring a stable blockade.

Quantitative Analysis of Quinupristin-Ribosome Interactions

The binding affinity of quinupristin to the ribosome has been quantified, highlighting the synergistic effect of dalfopristin.

Condition Ribosomal Component Association Constant (Ka) in M-1
Quinupristin aloneTightly coupled 70S ribosomes3.5 x 107
Quinupristin + DalfopristinTightly coupled 70S ribosomes69 x 107
Quinupristin alone50S ribosomal subunitsSimilar to 70S
Quinupristin + Dalfopristin50S ribosomal subunitsSimilar to 70S
Table 1: Association constants for quinupristin binding to bacterial ribosomes. Data from Aumercier et al., 1998.[11]

Furthermore, the inhibitory potency of the quinupristin-dalfopristin combination has been determined through the measurement of half-maximal inhibitory concentrations (IC50).

Organism IC50 for Protein Synthesis Inhibition (mg/L)
Haemophilus influenzae0.2
Staphylococcus aureus0.1
Streptococcus pneumoniae0.1
Table 2: IC50 values for quinupristin-dalfopristin against various bacterial pathogens. Data from Champney & Tober, 2005.[12]

Experimental Methodologies for Studying Quinupristin-Ribosome Interactions

A variety of experimental techniques are employed to elucidate the mechanism of action of ribosome-targeting antibiotics like quinupristin.

Ribosome Purification

The isolation of active and pure ribosomes is a prerequisite for in vitro studies.

Protocol for Bacterial 70S Ribosome Purification

  • Cell Lysis: Bacterial cells are harvested and lysed using methods such as sonication or French press in a buffer containing appropriate concentrations of Mg2+ to maintain ribosome integrity.

  • Clarification: The cell lysate is centrifuged at low speed to remove cell debris.

  • Crude Ribosome Pelleting: The supernatant is then subjected to ultracentrifugation at high speed (e.g., 100,000 x g) to pellet the ribosomes.[7]

  • Sucrose Cushion Centrifugation: The crude ribosome pellet is resuspended and layered onto a sucrose cushion. Ultracentrifugation through the sucrose cushion helps to remove contaminating proteins, yielding "tight-coupled" ribosomes.[7]

  • Sucrose Density Gradient Centrifugation: For higher purity and separation of 70S ribosomes from subunits and polysomes, the ribosome preparation is loaded onto a linear sucrose gradient (e.g., 10-40%) and subjected to ultracentrifugation.[7][13] Fractions containing 70S ribosomes are collected.

  • Quality Control: The integrity of the ribosomal RNA (16S and 23S) is assessed by gel electrophoresis, and the activity of the purified ribosomes is tested in an in vitro translation assay.[7]

In Vitro Translation Inhibition Assay

This assay directly measures the effect of an antibiotic on protein synthesis.

Protocol for In Vitro Translation Inhibition Assay

  • Reaction Setup: A cell-free translation system (e.g., from E. coli) is prepared, containing purified 70S ribosomes, tRNAs, amino acids (one of which is radioactively or fluorescently labeled), mRNA template (e.g., encoding luciferase), and an energy source (ATP, GTP).[14][15]

  • Inhibitor Addition: Varying concentrations of quinupristin (with and without dalfopristin) are added to the reaction mixtures.

  • Incubation: The reactions are incubated at 37°C to allow for protein synthesis.

  • Measurement of Protein Synthesis: The amount of newly synthesized protein is quantified by measuring the incorporated radioactivity (e.g., via scintillation counting) or fluorescence.[14][15]

  • Data Analysis: The percentage of inhibition is calculated for each antibiotic concentration, and the IC50 value is determined by plotting the inhibition data against the logarithm of the antibiotic concentration.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions.

Protocol for ITC Analysis of Quinupristin-Ribosome Binding

  • Sample Preparation: Purified 70S ribosomes are placed in the sample cell of the calorimeter, and a solution of quinupristin (or quinupristin and dalfopristin) is loaded into the injection syringe. Both solutions must be in identical, degassed buffer to minimize heats of dilution.[16][17]

  • Titration: The quinupristin solution is injected in small aliquots into the ribosome solution at a constant temperature.

  • Heat Measurement: The heat change associated with each injection is measured by the instrument.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (Ka or Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[16][18]

Toe-printing Assay

This technique can map the precise location of a stalled ribosome on an mRNA template.

Protocol for Toe-printing Assay

  • In Vitro Translation: An in vitro translation reaction is set up with a specific mRNA template in the presence of quinupristin and dalfopristin to induce ribosome stalling.[19][20]

  • Primer Annealing: A DNA primer, complementary to a region downstream of the expected stall site, is annealed to the mRNA.

  • Reverse Transcription: Reverse transcriptase is added to extend the primer. The enzyme will stop when it encounters the stalled ribosome.[19][21]

  • Analysis of cDNA Products: The resulting cDNA products are separated by size on a sequencing gel alongside a sequencing ladder generated from the same mRNA template.

  • Mapping the Stall Site: The position of the "toe-print" (the band corresponding to the stalled ribosome) reveals the exact nucleotide on the mRNA where translation was arrested.[19][20]

Visualizing the Experimental Workflow

Figure 2: Experimental Workflow for Studying Quinupristin-Ribosome Interactions cluster_purification Ribosome Purification cluster_assays Functional and Binding Assays cluster_structural Structural Analysis Cell_Culture Bacterial Cell Culture Lysis Cell Lysis Cell_Culture->Lysis Centrifugation Differential Centrifugation Lysis->Centrifugation Sucrose_Gradient Sucrose Gradient Ultracentrifugation Centrifugation->Sucrose_Gradient Purified_Ribosomes Purified 70S Ribosomes Sucrose_Gradient->Purified_Ribosomes IVT In Vitro Translation Inhibition Assay Purified_Ribosomes->IVT ITC Isothermal Titration Calorimetry Purified_Ribosomes->ITC Toeprinting Toe-printing Assay Purified_Ribosomes->Toeprinting CryoEM Cryo-Electron Microscopy Purified_Ribosomes->CryoEM Xray X-ray Crystallography Purified_Ribosomes->Xray IC50_Determination IC50_Determination IVT->IC50_Determination Determines IC50 Binding_Affinity Binding_Affinity ITC->Binding_Affinity Determines Kd, ΔH Stall_Site_Mapping Stall_Site_Mapping Toeprinting->Stall_Site_Mapping Maps Stall Site High_Resolution_Structure High_Resolution_Structure CryoEM->High_Resolution_Structure Provides 3D Structure Xray->High_Resolution_Structure

Caption: A generalized workflow for the purification and analysis of quinupristin-ribosome interactions.

Conclusion

Quinupristin mesylate, in concert with dalfopristin, represents a formidable weapon against drug-resistant bacteria. Its mechanism of action, characterized by the allosterically enhanced binding to the nascent peptide exit tunnel and subsequent blockade of polypeptide elongation, exemplifies a sophisticated strategy for inhibiting bacterial protein synthesis. The detailed structural and functional understanding of this process, facilitated by the experimental approaches outlined in this guide, is paramount for the rational design of next-generation antibiotics that can circumvent emerging resistance mechanisms.

References

  • Schluenzen, F., Harms, J. M., Francesca, F., Hansen, T., Bartels, H., Zaytzev-Bashan, A., ... & Yonath, A. (2004). Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins dalfopristin and quinupristin. BMC structural biology, 4(1), 1-11. [Link]

  • Noeske, J., Huang, J., Olivier, N. B., Giacobbe, R. A., Zambrowski, M., & Cate, J. H. (2014). Synergy of streptogramin antibiotics occurs independently of their effects on translation. Antimicrobial agents and chemotherapy, 58(10), 5848-5857. [Link]

  • Wikipedia contributors. (2023, December 19). Quinupristin/dalfopristin. In Wikipedia, The Free Encyclopedia. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Quinupristin mesilate? Synapse. [Link]

  • Pharmacology Mentor. (2025, January 26). Quinupristin-dalfopristin. [Link]

  • Protein Data Bank Japan. (2024, July 10). 4u26: Crystal structure of the E. coli ribosome bound to dalfopristin and quinupristin. [Link]

  • Pharmacology of Quinupristin ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, January 4). [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Structure of dalfopristin and quinupristin within the PTC. [Link]

  • National Center for Biotechnology Information. (n.d.). Quinupristin. PubChem Compound Database. [Link]

  • Sharma, M. R., & Seshadri, A. (2013). Ribosome purification approaches for studying interactions of regulatory proteins and RNAs with the ribosome. Methods, 63(2), 136-145. [Link]

  • Vázquez-Laslop, N., & Mankin, A. S. (2018). Context specific action of ribosomal antibiotics. Current opinion in microbiology, 42, 81-88. [Link]

  • Jiang, L., & Varshney, U. (2009). A single-step method for purification of active His-tagged ribosomes from a genetically engineered Escherichia coli. Nucleic acids research, 37(5), e38. [Link]

  • Champney, W. S., & Tober, C. L. (2005). Antibiotics that Inhibit 30S or 50S Ribosomal Subunit Formation: Hygromycin B, Quinupristin-Dalfopristin and XRP 2868. Electronic Theses and Dissertations. Paper 1033. [Link]

  • Watson, Z. L., Ward, F. R., Méheust, R., Ad, O., Schepartz, A., Banfield, J. F., & Cate, J. H. (2020). Structure of the bacterial ribosome at 2 Å resolution. eLife, 9, e60482. [Link]

  • ResearchGate. (n.d.). Toe-printing analysis of protein synthesis inhibitors acting upon the large ribosomal subunit. [Link]

  • ResearchGate. (2025, August 10). Purification of 70S Ribosomes. [Link]

  • Aumercier, M., Bouhallab, S., Fosse, P., & Piriou, F. (1998). Quinupristin (RP 57669): a new tool to investigate ribosome-group B streptogramin interactions. Biological chemistry, 379(7), 841-846. [Link]

  • Grokipedia. (n.d.). Toeprinting assay. [Link]

  • RWTH Publications. (n.d.). Translation Initiation with 70S Ribosomes A Single Molecule Study. [Link]

  • Hayes, C. S., & Sauer, R. T. (2022). Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions. In Methods in Molecular Biology (pp. 225-237). Humana, New York, NY. [Link]

  • In vitro research method for screening inhibitors of protein translation. (2018, May 4). [Video]. YouTube. [Link]

  • AZoM. (2015, June 24). Characterization of Binding Interactions Using Isothermal Titration Calorimetry. [Link]

  • Polikanov, Y. S., Starosta, A. L., Juette, M. F., Altman, R. B., Terry, D. S., Lu, W., ... & Blanchard, S. C. (2016). Techniques for Screening Translation Inhibitors. Molecules, 21(7), 834. [Link]

  • ResearchGate. (n.d.). A: Structure of quinupristin (2) and illustration of the network of.... [Link]

  • Kater, L., Beckert, B., Bock, L. V., & Wilson, D. N. (2022). Time-resolved cryo-EM reveals early ribosome assembly in action. bioRxiv, 2022-11. [Link]

  • ResearchGate. (n.d.). IC 50 values (mg/L) for antibiotic inhibition of protein synthesis and.... [Link]

  • Marks, J., Knoener, R., Wirth, M., & Kothe, U. (2018). High-throughput inverse toeprinting reveals the complete sequence dependence of ribosome-targeting antibiotics. bioRxiv, 310866. [Link]

  • White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). [Link]

  • Acharjee, A., & Das, S. (2020). Resolution Revolutions on the Cryo-EM Structures of Ribosome-A Study: 1981-2018. International Research Journal of Multidisciplinary Scope (IRJMS), 1(Special Issue V), 1-11. [Link]

  • Nikolay, R., Le, T. T., & Cate, J. H. (2021). Structural Consequences of Deproteinating the 50S Ribosome. Journal of molecular biology, 433(11), 166922. [Link]

  • Vannuffel, P., & Cocito, C. (1996). Inhibition of protein synthesis by streptogramins and related antibiotics. Drugs, 51 Suppl 1, 20-30. [Link]

  • Nuvisan. (n.d.). Isothermal titration calorimetry: the gold standard in ligand-binding analysis. [Link]

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  • James, N. R., Brown, A., Gordiyenko, Y., & Ramakrishnan, V. (2017). Structural insights into bacterial ribosome rescue using cryo-EM. Nature, 548(7668), 485-488. [Link]

  • ResearchGate. (n.d.). Cryo-EM structure of the MsrE-ribosome complex. [Link]

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Chemical Stability Profile of Quinupristin Mesylate Powder

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinupristin Mesylate (QM) is a semi-synthetic streptogramin B analogue, structurally characterized as a cyclic depsipeptide. While the mesylate salt formation significantly enhances aqueous solubility—a critical attribute for parenteral administration—it introduces specific physicochemical vulnerabilities. The stability profile of QM powder is governed by its high hygroscopicity and the lability of its macrolactone ring. This guide delineates the degradation pathways, analytical surveillance strategies, and handling protocols required to maintain the integrity of QM during drug development.

Chemical Identity & Structural Vulnerabilities

To understand the stability of Quinupristin Mesylate, one must first deconstruct its molecular architecture. It is not merely a "salt"; it is a complex macrocycle susceptible to specific cleavage events.

The Macrolactone Linkage

The core of Quinupristin is a 19-membered ring containing both peptide and ester (lactone) bonds. The lactone linkage is the thermodynamic weak point.

  • Vulnerability: Nucleophilic attack (hydrolysis).

  • Trigger: Moisture (facilitated by the hygroscopic nature of the mesylate salt) and pH excursions.

  • Result: Ring opening, leading to the formation of the linear peptide acid (often designated as Impurity B or similar in pharmacopoeial contexts), which is pharmacologically inactive.

The Mesylate Counter-Ion

While methanesulfonic acid (mesylate) is a robust counter-ion, it presents two distinct stability challenges:

  • Hygroscopicity: QM powder avidly absorbs atmospheric moisture. Water acts as a plasticizer, lowering the glass transition temperature (Tg) and increasing molecular mobility, which accelerates hydrolytic degradation.

  • Genotoxic Impurity Risk: In the presence of residual low-molecular-weight alcohols (methanol, ethanol, isopropanol) from synthesis or purification, the mesylate ion can react to form alkyl mesylates (e.g., ethyl methanesulfonate - EMS). These are potent alkylating agents and known genotoxins.

Degradation Pathways[1][2][3][4][5][6][7][8]

The degradation of Quinupristin Mesylate follows predictable kinetic pathways based on environmental stress.

Hydrolytic Degradation (Primary Pathway)

Under acidic or basic conditions, the ester bond of the macrolactone ring undergoes hydrolysis.

  • Acidic Hydrolysis: Protonation of the carbonyl oxygen makes the carbon more electrophilic, facilitating water attack.

  • Alkaline Hydrolysis: Direct nucleophilic attack by hydroxide ions. This reaction is extremely rapid for QM; the molecule is significantly less stable in base than in acid.

Diastereomerization

The peptide backbone contains multiple chiral centers. Epimerization can occur, particularly at the C-alpha positions of the amino acid residues, leading to diastereomers that are difficult to separate by standard HPLC.

Oxidation

While less prominent than hydrolysis, the thioether or amine functionalities in the side chains are susceptible to oxidation by peroxides or atmospheric oxygen, leading to N-oxides or sulfoxides.

Visualization of Degradation Logic

The following diagram illustrates the causal relationships between stress conditions and degradation products.

QM_Degradation QM Quinupristin Mesylate (Macrolactone) Linear Linear Peptide Acid (Hydrolysis Product) QM->Linear Lactone Ring Opening Isomer Diastereomers (Epimerization) QM->Isomer Racemization AlkylMes Alkyl Mesylates (Genotoxic Impurity) QM->AlkylMes Esterification w/ Alcohol Moisture Moisture/Hygroscopicity Moisture->QM Catalyzes pH_Acid Acidic pH (<3) pH_Acid->Linear Protonation pH_Base Basic pH (>8) pH_Base->Linear Nucleophilic Attack (Rapid) Alcohol Residual Alcohols Alcohol->AlkylMes + Mesylate Ion

Caption: Figure 1.[1] Mechanistic pathways of Quinupristin Mesylate degradation showing hydrolysis, isomerization, and potential alkyl mesylate formation.

Stability-Indicating Analytical Framework

To accurately monitor the stability of QM, a validated HPLC method capable of separating the parent peak from its hydrolysis products and isomers is mandatory.

HPLC Method Parameters

The following protocol is a field-standard starting point for a stability-indicating method (SIM).

ParameterSpecificationRationale
Column C18 (Octadecylsilyl), 150 x 4.6 mm, 3-5 µmProvides necessary hydrophobicity to retain the peptide backbone.
Mobile Phase A Phosphate Buffer (pH 3.0 - 4.0)Acidic pH suppresses ionization of silanols and maintains the drug in a stable protonated state.
Mobile Phase B Acetonitrile (ACN)ACN is preferred over Methanol to avoid potential transesterification artifacts during analysis.
Elution GradientRequired to elute polar hydrolysates early and non-polar impurities late.
Detection UV at 215-220 nmMaximizes sensitivity for the peptide bonds (amide absorption).
Temperature 25°C - 30°CControlled temperature ensures reproducible retention times.
Analytical Workflow Diagram

Analytical_Workflow Start Sample Preparation (Powder) Solvent Dissolution Solvent (pH 4.0 Buffer:ACN) Start->Solvent Minimize Hydrolysis Inject HPLC Injection (Gradient Elution) Solvent->Inject Detect UV Detection (220 nm) Inject->Detect Decision Peak Purity Check (PDA) Detect->Decision Data Data Analysis Decision->Start Co-elution (Refine Method) Decision->Data Pure

Caption: Figure 2. Workflow for stability-indicating HPLC analysis, emphasizing pH control during sample preparation.

Stress Testing & Forced Degradation Protocols[2][3][8][10][11]

Forced degradation (stress testing) is required to validate the specificity of the analytical method. The following conditions are tailored specifically for Quinupristin Mesylate.

Protocol Specifications

1. Acid Hydrolysis:

  • Reagent: 0.1 N HCl.

  • Condition: 60°C for 1-4 hours.

  • Target: 10-20% degradation.

  • Note: QM is relatively labile; avoid concentrated acid or reflux, which will obliterate the molecule into constituent amino acids.

2. Base Hydrolysis:

  • Reagent: 0.01 N NaOH.

  • Condition: Room Temperature (25°C) for < 30 minutes.

  • Target: 10-20% degradation.

  • Note: Critical Caution. The lactone ring opens very rapidly in base. Use lower normality and shorter times than standard small molecules. Quench immediately with acid to stop the reaction before injection.

3. Oxidation:

  • Reagent: 3% H2O2.[2]

  • Condition: Room Temperature for 2-6 hours.

  • Observation: Look for retention time shifts indicating N-oxide or sulfoxide formation.

4. Thermal/Humidity (Solid State):

  • Condition: 60°C / 75% RH (Open container).

  • Duration: 3-7 days.

  • Rationale: This specifically tests the hygroscopicity-mediated hydrolysis in the powder form.

Formulation & Storage Implications

Based on the chemical stability profile, the following handling requirements are non-negotiable for research and development:

  • Moisture Barrier: QM powder must be stored in tight, light-resistant containers with desiccants. Reference standards should be aliquoted to avoid repeated freeze-thaw cycles which introduce condensation.

  • Solvent Selection: Avoid dissolving QM in methanol or ethanol for long-term storage due to the risk of alkyl mesylate formation. Use Acetonitrile/Water mixtures or DMSO for stock solutions.

  • pH Control: Reconstituted solutions should be maintained at a pH between 3.5 and 5.0. Avoid mixing with alkaline solutions (e.g., Sodium Bicarbonate) or highly acidic diluents.

  • Temperature: Long-term storage of the powder should be at -20°C. Short-term storage (weeks) at 2-8°C is generally acceptable if the container is sealed.

References

  • National Center for Biotechnology Information (PubChem). Quinupristin | C53H67N9O10S. Available at: [Link]

  • DailyMed (NIH). SYNERCID (quinupristin and dalfopristin) injection, powder, lyophilized, for solution. Available at: [Link][3]

  • BioAustralis. Quinupristin-Dalfopristin mesylate complex Data Sheet. Available at: [Link]

  • Journal of the Chemical Society. Hydrolysis of secondary alkyl sulphonates (Mesylates). Available at: [Link]

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Methodological & Application

Preparation of Quinupristin Mesylate Stock Solution in DMSO: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol and technical guidance for the preparation, storage, and handling of quinupristin mesylate stock solutions in dimethyl sulfoxide (DMSO). Designed for researchers, scientists, and drug development professionals, this guide emphasizes scientific integrity, experimental causality, and best practices to ensure the accuracy, stability, and reliable performance of quinupristin mesylate in various in vitro applications.

Introduction: The Scientific Rationale for DMSO as a Solvent for Quinupristin Mesylate

Quinupristin is a streptogramin B antibiotic that, often in combination with dalfopristin (a streptogramin A), inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] This mechanism of action makes it a valuable tool for research in antibacterial drug discovery and resistance studies. While the clinically formulated product, Synercid®, is reconstituted in aqueous solutions for intravenous administration, for many in vitro research applications, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[2]

The selection of DMSO is predicated on its exceptional solubilizing capacity for a wide range of organic molecules, including quinupristin mesylate. One supplier reports a solubility of up to 125 mg/mL in DMSO.[1] This allows for the preparation of highly concentrated stock solutions, which is a critical advantage for high-throughput screening and for minimizing the final solvent concentration in experimental assays to avoid off-target effects.[3]

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties is fundamental to its proper handling and use.

Key Physicochemical Data
PropertyValueSource(s)
Chemical Name Quinupristin Mesylate[4]
CAS Number 120138-50-3[4]
Molecular Formula C₅₄H₇₁N₉O₁₃S₂[4]
Molecular Weight 1118.32 g/mol [4]
Appearance Off-white to yellow powder[2]
Solubility in DMSO 125 mg/mL (approx. 111.77 mM)[1]
Hygroscopicity Quinupristin powder is hygroscopic.[5]
Safety and Handling

Quinupristin mesylate, in its powdered form, should be handled with care in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[7]

  • Handling Powder: Avoid generating dust. Use appropriate tools for weighing and transferring the powder.[6]

  • Skin and Eye Contact: In case of contact, wash the affected skin area thoroughly with soap and water. If the powder gets into the eyes, rinse cautiously with water for several minutes.[2][6]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[2]

Experimental Protocol: Preparation of a 100 mM Quinupristin Mesylate Stock Solution in DMSO

This protocol details the preparation of a 100 mM stock solution, a concentration commonly used in research settings that allows for significant dilution in downstream applications.

Required Materials
  • Quinupristin Mesylate powder (CAS: 120138-50-3)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, in a sealed bottle

  • Sterile, amber glass vial or a polypropylene tube with a secure cap

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Pipettors and sterile pipette tips

  • Personal Protective Equipment (lab coat, gloves, safety glasses)

Step-by-Step Procedure
  • Pre-calculation: Determine the mass of quinupristin mesylate required. For a 1 mL stock solution of 100 mM:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 100 mmol/L × 0.001 L × 1118.32 g/mol = 111.83 mg

  • Aliquot DMSO: In a chemical fume hood, allow a new, sealed bottle of anhydrous DMSO to come to room temperature before opening to minimize moisture absorption. Dispense the required volume of DMSO (e.g., 1 mL) into a sterile vial.

  • Weighing the Compound: On a calibrated analytical balance, carefully weigh the calculated mass (111.83 mg) of quinupristin mesylate powder.

  • Dissolution: Add the weighed powder to the vial containing the pre-aliquoted DMSO.

  • Mixing: Securely cap the vial and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. A clear, yellowish solution should be obtained. Visually inspect the solution against a light source to ensure no particulates are present.

  • Aliquotting for Storage: To prevent degradation from multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, tightly sealed tubes.[8]

  • Labeling and Storage: Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Workflow Visualization

G cluster_prep Preparation cluster_storage Storage calc 1. Calculate Mass (e.g., 111.83 mg for 1 mL of 100 mM) weigh 2. Weigh Quinupristin Mesylate Powder calc->weigh dissolve 4. Add Powder to DMSO weigh->dissolve dmso 3. Aliquot Anhydrous DMSO dmso->dissolve mix 5. Vortex until Dissolved dissolve->mix aliquot 6. Aliquot into Single-Use Tubes mix->aliquot label_store 7. Label and Store at -20°C or -80°C aliquot->label_store

Caption: Workflow for preparing quinupristin mesylate stock solution in DMSO.

Critical Considerations for Experimental Success

Solvent Quality: The Imperative of Anhydrous DMSO

DMSO is highly hygroscopic, readily absorbing moisture from the atmosphere. The presence of water can significantly alter the solvent's properties and may decrease the solubility of certain compounds, potentially leading to precipitation over time.[9] Therefore, it is crucial to:

  • Use a new, unopened bottle of anhydrous DMSO whenever possible.

  • Allow the bottle to equilibrate to room temperature before opening.

  • Tightly seal the bottle immediately after use.

Stability and Storage
  • Freeze-Thaw Cycles: Repeatedly freezing and thawing the main stock solution can lead to degradation of the compound and the introduction of moisture. Aliquotting into single-use volumes is the most effective strategy to mitigate this.[8] Studies on a variety of compounds in DMSO have shown that many are stable for several freeze-thaw cycles, but it is best practice to minimize them.[10]

  • Long-Term Storage: For storage exceeding one month, -80°C is recommended to ensure maximum stability.[1] The provided storage guidelines are based on vendor recommendations and general compound stability studies. For highly sensitive assays, it may be prudent to qualify the stock solution after prolonged storage.

Application in Downstream Assays

The introduction of DMSO into an aqueous experimental system (e.g., cell culture media, enzymatic reaction buffers) requires careful consideration to avoid solvent-induced artifacts.

  • Cell-Based Assays: High concentrations of DMSO can be cytotoxic.[11][12] For most cell lines, the final concentration of DMSO in the culture medium should not exceed 0.5%, with many sensitive cell lines requiring concentrations below 0.1%. It is imperative to perform a vehicle control experiment, treating cells with the same final concentration of DMSO used in the experimental conditions, to account for any solvent-induced effects.[3] The effects of DMSO can be cell-type dependent, with some cells showing altered proliferation or differentiation even at low concentrations.[3][13]

  • Antimicrobial Susceptibility Testing (AST): When preparing dilutions for Minimum Inhibitory Concentration (MIC) assays, the final DMSO concentration should be kept low and consistent across all tested concentrations.[14] Some bacteria can be susceptible to DMSO at concentrations as low as 4%.[15] A control for the solvent's effect on bacterial growth should be included.[16][17] The preparation of serial dilutions should be done in a stepwise manner to prevent the compound from precipitating out of the solution.

Conclusion

The preparation of a reliable quinupristin mesylate stock solution in DMSO is a foundational step for obtaining accurate and reproducible data in research settings. By adhering to the principles of using high-purity anhydrous solvent, employing proper handling and storage techniques, and carefully considering the impact of the solvent in downstream applications, researchers can confidently utilize this important antibiotic in their experimental workflows.

References

  • Iversen, P. W., Eastwood, B. J., Sittampalam, G. S., & Cox, K. L. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • Food and Agriculture Organization of the United Nations. Methodologies for Antimicrobial Susceptibility Testing. [Link]

  • Al-Dhaheri, A., Al-Hadrami, H., & Al-Amoudi, O. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 01-08. [Link]

  • U.S. Pharmacopeia. Antibiotics—Microbial Assays. [Link]

  • Cheng, X., Hochlowski, J., Tang, H., & Hepp, D. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of biomolecular screening, 8(3), 292–298. [Link]

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays. [Link]

  • Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • HiMedia Laboratories. Pristinomycin Ezy MICTM Strip (QDA). [Link]

  • ResearchGate. (2014, November 26). How long can a compound be stable in DMSO for?. [Link]

  • Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of biomolecular screening, 13(10), 999–1006. [Link]

  • Krock, E., Rosenzweig, D. H., Haglund, L., & Ouellet, J. A. (2023). Investigation of the Mitigation of DMSO-Induced Cytotoxicity by Hyaluronic Acid following Cryopreservation of Human Nucleus Pulposus Cells. International journal of molecular sciences, 24(15), 12345. [Link]

  • Royal Society of Chemistry. (2018). The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin. RSC Publishing. [Link]

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Application Notes: Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Quinupristin-Dalfopristin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Imperative for Standardized Quinupristin-Dalfopristin MIC Testing

Quinupristin-dalfopristin (marketed as Synercid®) is a parenteral streptogramin antibiotic, representing a critical therapeutic option for infections caused by multi-drug resistant Gram-positive pathogens.[1] It is a combination of two distinct semi-synthetic pristinamycin derivatives: quinupristin (a streptogramin B) and dalfopristin (a streptogramin A), formulated in a 30:70 ratio.[2][3][4][5] This combination exhibits a synergistic mechanism of action, targeting the bacterial 50S ribosomal subunit to inhibit protein synthesis at two different stages.[3][5] Dalfopristin binds first, inducing a conformational change that enhances the binding affinity of quinupristin, which then blocks polypeptide elongation.[3] This synergistic action is often bactericidal against susceptible strains of Staphylococcus aureus and Streptococcus pyogenes, and bacteriostatic against Enterococcus faecium.[3] Notably, it is not active against Enterococcus faecalis.[1]

Given the rise of vancomycin-resistant Enterococcus faecium (VRE) and methicillin-resistant Staphylococcus aureus (MRSA), the accurate determination of quinupristin-dalfopristin susceptibility is paramount for clinical decision-making and drug development. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro and is the gold standard for quantitative susceptibility assessment.

This document provides a detailed, field-proven protocol for determining the MIC of quinupristin-dalfopristin using the broth microdilution method. This protocol is synthesized from the globally recognized standards of the Clinical and Laboratory Standards Institute (CLSI), particularly documents M07 and M100, and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8][9]

Core Principles and Experimental Causality

Accurate MIC determination is not merely a technical procedure but a self-validating system. Each step is designed to minimize variability and ensure that the final result is a true representation of the interaction between the drug and the microorganism.

  • Standardized Medium: The use of Cation-Adjusted Mueller-Hinton Broth (CAMHB) is critical. Divalent cations like Ca²⁺ and Mg²⁺ can influence the activity of some antibiotics by affecting drug uptake or membrane stability.[10] Standardizing their concentration (20-25 mg/L for Ca²⁺ and 10-12.5 mg/L for Mg²⁺) is essential for inter-laboratory reproducibility.[11][12][13]

  • Standardized Inoculum: The final bacterial concentration in each well must be tightly controlled at approximately 5 x 10⁵ colony-forming units (CFU)/mL . A lower inoculum may result in falsely low MICs, while a higher inoculum can lead to falsely elevated MICs due to drug degradation or the selection of resistant subpopulations.

  • Drug Stability: Quinupristin-dalfopristin has limited stability in solution. Studies have shown significant loss of activity in broth media within 18-24 hours at 35°C.[14] Therefore, preparing fresh dilutions and using them promptly is crucial for accuracy. Stock solutions should be stored frozen to maintain potency.[15]

  • Quality Control (QC): The entire testing process is validated by concurrently testing reference strains with known MIC ranges (e.g., ATCC® strains). If the QC strain results fall outside the acceptable range, patient results cannot be reported.

Materials and Reagents

  • Quinupristin-dalfopristin analytical powder

  • Sterile 5% Dextrose in Water (D5W) or Sterile Water for Injection

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • For fastidious organisms (e.g., Streptococcus pneumoniae):

    • Lysed Horse Blood (LHB)

  • Sterile 0.85% saline

  • 0.5 McFarland turbidity standard

  • Sterile, disposable 96-well U-bottom microtiter plates

  • Sterile reagent reservoirs

  • Calibrated single and multichannel pipettes and sterile tips

  • Spectrophotometer or nephelometer

  • Vortex mixer

  • Incubator (35°C ± 2°C), ambient air

  • CO₂ incubator (for fastidious organisms requiring 5% CO₂)

  • Quality Control (QC) bacterial strains (e.g., S. aureus ATCC® 29213, E. faecalis ATCC® 29212, S. pneumoniae ATCC® 49619)

Step-by-Step Protocol

This protocol is based on the CLSI M07 standard for broth microdilution.[6][9]

Preparation of Quinupristin-Dalfopristin Stock Solution

Causality: The initial high-concentration stock solution is the foundation of the entire dilution series. Inaccurate preparation will invalidate all subsequent results. The choice of solvent is critical for drug solubility and stability.

  • Reconstitution: Aseptically reconstitute the quinupristin-dalfopristin powder. Per manufacturer and FDA guidelines, use Sterile Water for Injection or 5% Dextrose in Water (D5W) .[16] For a 500 mg vial, slowly add 5 mL of diluent to yield a concentration of 100 mg/mL (100,000 µg/mL).[2][16]

  • Dissolution: Gently swirl the vial to dissolve the powder. Do not shake vigorously , as this can cause excessive foaming.[2] Allow the solution to stand for several minutes until any foam dissipates, ensuring a clear solution.[2]

  • Intermediate Stock: Prepare a more manageable intermediate stock solution. For example, dilute the 100,000 µg/mL solution to 1,280 µg/mL in sterile D5W. This will be the starting concentration for the serial dilutions.

  • Storage: The stability of quinupristin-dalfopristin in solution is a critical limiting factor.[14]

    • Short-term (Working Solutions): Use immediately. Do not store reconstituted drug or diluted plates at 35°C for extended periods before inoculation.[14]

    • Long-term (High-Concentration Stock): Aliquot the stock solution into sterile cryovials and store at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month) .[15] Avoid repeated freeze-thaw cycles.

Preparation of Bacterial Inoculum

Causality: This is the most critical variable to control. The goal is to achieve a final concentration of ~5 x 10⁵ CFU/mL in each test well. The 0.5 McFarland standard provides a visual turbidity reference corresponding to approximately 1.5 x 10⁸ CFU/mL.

  • Primary Culture: From a stock culture, streak the test organism and QC strains onto a suitable non-selective agar plate (e.g., Tryptic Soy Agar with 5% Sheep Blood) and incubate for 18-24 hours.

  • Direct Colony Suspension: Using a sterile loop or swab, touch 3-5 well-isolated colonies of the same morphological type.

  • Suspension: Transfer the colonies into a tube containing 4-5 mL of sterile 0.85% saline.

  • Standardization: Vortex the tube for 15 seconds. Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard by visual comparison or using a nephelometer. This standardized suspension contains approximately 1.5 x 10⁸ CFU/mL.

  • Final Inoculum Dilution: This two-step dilution is crucial for achieving the target concentration.

    • Step 1 (Intermediate Dilution): Within 15 minutes of standardization, dilute the 0.5 McFarland suspension 1:100 in CAMHB. For example, add 0.1 mL of the standardized suspension to 9.9 mL of CAMHB. This yields an intermediate suspension of ~1.5 x 10⁶ CFU/mL.

    • Step 2 (Final Inoculation): The final volume in each microtiter well will be 100 µL. You will add 50 µL of this intermediate bacterial suspension to 50 µL of the drug dilution in the well. This final 1:2 dilution results in the target concentration of ~7.5 x 10⁵ CFU/mL , which is within the acceptable range. Note: CLSI allows for a final inoculum concentration range of 2 x 10⁵ to 8 x 10⁵ CFU/mL.

Broth Microdilution Plate Preparation

Causality: A serial two-fold dilution series is created to identify the lowest concentration that inhibits growth. Including growth and sterility controls is essential for validating the results of each plate.

MIC_Plate_Preparation cluster_1 Drug Dilution Well_1 Well 1 100 µL CAMHB Well_2_10 Wells 2-10 50 µL CAMHB Well_1->Well_2_10 50 µL Final: 32 µg/mL Well_2_10->Well_2_10 ...serial transfer... Discard Discard 50 µL Well_2_10->Discard 50 µL from Well 10 Well_11 Well 11 Growth Control 100 µL CAMHB Well_12 Well 12 Sterility Control 100 µL CAMHB Stock Drug Stock (e.g., 128 µg/mL) Stock->Well_1 100 µL Final: 64 µg/mL Transfer1 Add 100 µL Drug Stock Mix1 Mix & Transfer 50 µL Mix2 Mix & Transfer 50 µL caption Workflow for preparing drug dilutions in a 96-well plate.

Caption: Workflow for preparing drug dilutions in a 96-well plate.

  • Dispense Broth: Dispense 50 µL of sterile CAMHB into wells 2 through 11 of each row in a 96-well microtiter plate. Dispense 100 µL of CAMHB into well 12 (sterility control).

  • Initial Drug Addition: Add 100 µL of the 128 µg/mL quinupristin-dalfopristin working solution to well 1. This results in a concentration of 64 µg/mL after the addition of the inoculum.

  • Serial Dilution: Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

  • Continue this serial transfer from well 2 to well 3, and so on, up to well 10.

  • After mixing the contents of well 10, discard the final 50 µL.

  • Controls: Well 11 will receive inoculum but no drug (Growth Control). Well 12 receives neither drug nor inoculum (Sterility Control).

Inoculation, Incubation, and Reading

MIC_Workflow A 1. Inoculum Standardization (0.5 McFarland) C 3. Inoculate Plate (Final vol: 100 µL/well) A->C B 2. Prepare Drug Dilutions in 96-Well Plate B->C D 4. Incubate (35°C, 16-20 hours) C->D E 5. Read Results (Visual Inspection) D->E F 6. Determine MIC (Lowest concentration with no growth) E->F G 7. Validate with QC Results F->G caption Overall workflow for MIC determination by broth microdilution.

Caption: Overall workflow for MIC determination by broth microdilution.

  • Inoculation: Within 30 minutes of its preparation, inoculate wells 1 through 11 with 50 µL of the final inoculum suspension (~1.5 x 10⁶ CFU/mL). This brings the final volume in each well to 100 µL.

  • Incubation: Stack plates (no more than four high) and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

    • For Streptococcus pneumoniae and other fastidious organisms: Use CAMHB supplemented with 2-5% lysed horse blood and incubate in 5% CO₂. Incubation time is extended to 20-24 hours .

  • Reading the MIC: After incubation, place the plate on a dark, non-reflective surface. The MIC is recorded as the lowest concentration of quinupristin-dalfopristin that completely inhibits visible growth (i.e., no turbidity or pellet) as detected by the unaided eye.

  • Control Validation:

    • The Sterility Control (Well 12) must be clear.

    • The Growth Control (Well 11) must show distinct turbidity.

    • The MIC value for the concurrently tested QC strain must fall within its acceptable range (see Table 1).

Quality Control and Interpretation

Quality Control (QC) Ranges

The performance of the assay must be verified using the following ATCC® reference strains.

Quality Control StrainTesting StandardAcceptable MIC Range (µg/mL)
Staphylococcus aureus ATCC® 29213CLSI / EUCAST0.25 - 1[9][17]
Enterococcus faecalis ATCC® 29212CLSI2 - 8[9]
Streptococcus pneumoniae ATCC® 49619CLSI / EUCAST0.25 - 1[17][18]

Note: EUCAST does not currently publish a specific QC range for quinupristin-dalfopristin against E. faecalis ATCC® 29212.[19]

Clinical Breakpoints for Interpretation

The determined MIC value is interpreted as Susceptible (S), Intermediate (I), or Resistant (R) according to the clinical breakpoints established by regulatory bodies. These breakpoints may differ between CLSI and EUCAST.

OrganismTesting StandardSusceptible (S)Intermediate (I)Resistant (R)
Staphylococcus spp. CLSI≤ 12≥ 4
EUCAST≤ 1-> 1
Enterococcus faecium CLSI≤ 12≥ 4
EUCAST≤ 1-> 1
Streptococcus pneumoniae CLSI≤ 12≥ 4
EUCAST≤ 1-> 1
Beta-hemolytic Streptococci CLSI≤ 12≥ 4
EUCAST≤ 1-> 1

Data sourced from CLSI M100 (2024) and EUCAST Breakpoint Tables v. 14.0 (2024).[7][14]

Troubleshooting and Field-Proven Insights

  • Trailing Endpoints: Occasionally, a gradual decrease in turbidity ("trailing") is observed over several wells. This can make it difficult to determine the true MIC. For quinupristin-dalfopristin, the MIC should be read as the first well showing a clear, distinct reduction in growth.

  • Contamination: If the sterility control well shows growth, the entire plate is invalid and the test must be repeated. Aseptic technique is paramount.

  • Media Supplementation Effects: Be aware that the addition of blood products for fastidious organisms can slightly increase the measured MIC of quinupristin-dalfopristin.[20] Therefore, it is critical to use the appropriate supplemented media for both the test isolate and the corresponding QC strain (e.g., S. pneumoniae ATCC® 49619).

  • QC Out of Range: If a QC result is out of the acceptable range, do not report patient results. Investigate potential causes systematically:

    • Check inoculum density and preparation.

    • Verify incubation time and temperature.

    • Confirm the integrity and expiration date of the antibiotic stock and media.

    • Ensure pipettes are calibrated.

    • Subculture the QC strain from the original stock to ensure purity and viability.

Conclusion

This application note provides a comprehensive, standardized protocol for determining the MIC of quinupristin-dalfopristin, grounded in the authoritative guidelines of CLSI and EUCAST. By understanding the causality behind each step—from the precise preparation of reagents to the stringent requirements for quality control—researchers and drug development professionals can generate accurate, reproducible, and reliable susceptibility data essential for combating infections caused by resistant Gram-positive pathogens.

References

  • European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1. Retrieved from [Link]

  • CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition.
  • GlobalRPH. (2018). Dilution Synercid. Retrieved from [Link]

  • Jones, R. N., & Biedenbach, D. J. (2000). Evaluation of quinupristin/dalfopristin (Synercid) and RPR 106972 stability in susceptibility testing media. Diagnostic Microbiology and Infectious Disease, 37(4), 275-280.
  • Microbiology Info. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Fuchs, P. C., Barry, A. L., & Brown, S. D. (1996). Medium and supplement effects on the antimicrobial activity of quinupristin/dalfopristin tested by agar dilution and Etest methods. Diagnostic Microbiology and Infectious Disease, 26(2), 99-102.
  • ResearchGate. (2015). Why is cation adjusted Mueller Hinton Broth used?. Retrieved from [Link]

  • CLSI. (2024). CLSI M100™ Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition.
  • World Organisation for Animal Health (WOAH). (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • EUCAST. (2026). MIC distributions for Enterococcus faecalis. Retrieved from [Link]

  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). Enterococcus faecalis (ATCC 29212) MIC. Retrieved from [Link]

  • CLSI. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing, 33rd Ed..
  • MDPI. (2022). Effect of Co-Existing Cations and Anions on the Adsorption of Antibiotics on Iron-Containing Minerals. Retrieved from [Link]

  • U.S. Food & Drug Administration. (n.d.). Synercid I.V. (quinupristin and dalfopristin for injection) Label. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). Quinupristin–Dalfopristin. Retrieved from [Link]

  • CLSI. (2024). QC Ranges Eliminated From CLSI Document M100 Since 2010. Retrieved from [Link]

  • Kwon, Y. J., Lim, H. J., Kim, S. H., et al. (2025). Comparison of Two Quinupristin–dalfopristin Susceptibility Testing Methods and Two Interpretive Criteria for Enterococcus faecium Bloodstream Isolates from Korean Hospitals.
  • Kwon, Y. J., Lim, H. J., Kim, S. H., et al. (2025). Comparison of Two Quinupristin–dalfopristin Susceptibility Testing Methods and Two Interpretive Criteria for Enterococcus faecium Bloodstream Isolates from Korean Hospitals.
  • U.S. Food & Drug Administration. (n.d.). Synercid® I.V. (quinupristin and dalfopristin for injection) DESCRIPTION. Retrieved from [Link]

  • Ling, T. K., et al. (2001). In Vitro Activity and Post-Antibiotic Effect of quinupristin/dalfopristin (Synercid). Chemotherapy, 47(4), 245-251.
  • Finch, R. G. (1996). In-vitro and in-vivo antibacterial activity of quinupristin/dalfopristin. Journal of Antimicrobial Chemotherapy, 37(Suppl A), 1-13.
  • Koeth, L. M., et al. (2000). Comparison of cation-adjusted Mueller–Hinton broth with Iso-Sensitest broth for the NCCLS broth microdilution method. Journal of Antimicrobial Chemotherapy, 46(3), 369-376.
  • European Committee on Antimicrobial Susceptibility Testing. (2019). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 9.0. Retrieved from [Link]

  • MDPI. (2024). Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C. Retrieved from [Link]

  • LaPlante, K. L., & Rybak, M. J. (2004). In Vitro Activities of Quinupristin-Dalfopristin and Cefepime, Alone and in Combination with Various Antimicrobials, against Multidrug-Resistant Staphylococci and Enterococci in an In Vitro Pharmacodynamic Model. Antimicrobial Agents and Chemotherapy, 48(8), 2979-2985.
  • LabMart. (n.d.). Liofilchem™ MTS™ Quinupristin-dalfopristin QDA 0.002-32 MIC Test strips. Retrieved from [Link]

  • Jones, R. N., et al. (1996). In vitro activity of quinupristin/dalfopristin (RP 59500) against a large collection of infrequently isolated or tested species. Diagnostic Microbiology and Infectious Disease, 26(2), 91-98.
  • Becton, Dickinson and Company. (n.d.). Mueller Hinton II Broth - Manual Difco. Retrieved from [Link]

  • IDStewardship. (n.d.). Quinupristin-dalfopristin (Synercid). Retrieved from [Link]

  • SECO. (n.d.). Mueller Hinton II Broth (Cation-Adjusted). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Quinupristin Mesylate Stability & Formulation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers and formulation scientists working with Quinupristin Mesylate.

Subject: Prevention of Hydrolytic Degradation and Physical Instability in Aqueous Media Document ID: QM-STAB-001 Last Updated: 2025-05-20

Core Directive: The Stability Paradox

Executive Summary: Quinupristin Mesylate is a semi-synthetic Streptogramin B analogue. Its stability in aqueous solution is governed by two opposing forces: hydrolytic susceptibility (chemical degradation) and ionic sensitivity (physical precipitation).

The molecule contains a macrolactone ring (depsipeptide structure). In aqueous environments, this ester linkage is susceptible to nucleophilic attack by water (hydrolysis), leading to ring-opening and complete loss of antimicrobial activity. This reaction is acid/base catalyzed, with a steep degradation curve at pH > 6.0.

The Critical Rule: To prevent hydrolysis, you must maintain a slightly acidic environment (pH 4.5–5.0). However, you must simultaneously avoid chloride-containing buffers (like PBS or Saline), which cause immediate "salting out" and precipitation of the mesylate salt.

Experimental Protocol: The "Safe Harbor" Workflow

This protocol is designed to minimize the time the molecule spends in a thermodynamically unstable state.

Phase A: Reconstitution (The Critical 30 Minutes)
  • Solvent Selection: Use Water for Injection (WFI) or 5% Dextrose in Water (D5W) .

    • Why: These solvents have low ionic strength and a slightly acidic pH (typically 4.5–5.5), stabilizing the lactone ring.

  • Prohibited Solvents: 0.9% Sodium Chloride (Saline), Ringer’s Lactate, or PBS.

    • Mechanism of Failure: The common ion effect and high ionic strength of NaCl reduce the solubility of the bulky hydrophobic quinupristin cation, causing immediate turbidity (precipitation).

Phase B: Dissolution Technique (Shear Stress Avoidance)

Quinupristin mesylate forms micellar aggregates in solution. High shear stress introduces air into these micelles, causing persistent foaming that denatures the protein-like structure and alters concentration accuracy.

  • Add Solvent: Slowly inject diluent down the side of the vial.

  • Swirl, Don't Shake: Rotate the vial gently by wrist action for 2 minutes.

  • Rest: Allow the solution to sit for 2–5 minutes until all foam dissipates and the solution is optically clear.

Phase C: Stability Window
ConditionStability WindowNotes
Reconstituted (Room Temp) < 1 HourHydrolysis accelerates exponentially at >25°C.
Diluted in D5W (Room Temp) < 4 HoursLower concentration slows bimolecular degradation.[1]
Refrigerated (2–8°C) 5–7 DaysLow temp significantly retards ester hydrolysis.

Visualization: Stability Decision Matrix

The following diagram outlines the logical flow for handling Quinupristin Mesylate to prevent degradation.

QuinupristinStability Start Lyophilized Quinupristin Mesylate SolventChoice Select Reconstitution Solvent Start->SolventChoice Saline 0.9% NaCl / PBS SolventChoice->Saline Incompatible Dextrose 5% Dextrose (D5W) or WFI SolventChoice->Dextrose Compatible Precipitation FAILURE: Salting Out / Precipitation Saline->Precipitation Mixing Mixing Technique Dextrose->Mixing Shaking Vigorous Shaking Mixing->Shaking High Shear Swirling Gentle Swirling Mixing->Swirling Low Shear Foaming FAILURE: Foaming & Surface Denaturation Shaking->Foaming Success Stable Solution (pH 4.5 - 5.0) Swirling->Success Storage Immediate Use or 4°C Storage Success->Storage

Caption: Workflow logic for preventing physical precipitation (Saline branch) and mechanical degradation (Shaking branch).

Troubleshooting & FAQs

Q1: My solution turned cloudy immediately upon adding the buffer. What happened? Diagnosis: You likely used a chloride-containing buffer (PBS or Saline). The Science: Quinupristin mesylate is a salt of a weak base and a strong acid. In the presence of excess chloride ions (


), the solubility product (

) is exceeded due to the "common ion effect" and the hydrophobic nature of the streptogramin macrocycle. This forces the drug out of solution. Fix: Discard the sample. Reconstitute only with 5% Dextrose (D5W) or sterile water.

Q2: I need to adjust the pH to 7.4 for a physiological assay. Is this safe? Diagnosis: High risk of hydrolysis. The Science: At pH 7.4, the hydroxide ion concentration


 is sufficient to attack the ester carbonyl carbon in the lactone ring.
Fix:  If a physiological pH is strictly required, prepare the solution immediately before use (within 15 minutes). Alternatively, use a flow-through system where the drug mixes with the pH 7.4 media only seconds before reaching the target cells/tissue.

Q3: Can I use ultrasonication to dissolve the powder faster? Diagnosis: Not recommended. The Science: Ultrasonication generates local hotspots (cavitation) and high shear forces. This can degrade the heat-sensitive peptide bonds and induce foaming, which complicates accurate volumetric dosing. Fix: Use gentle rotational swirling only.

Q4: Why does the protocol specify "lyophilized" storage? Diagnosis: Prevention of solid-state hydrolysis. The Science: Even trace moisture in a solid powder can initiate hydrolysis over time. Lyophilization (freeze-drying) removes water and creates a porous cake that re-dissolves rapidly. Fix: Store the lyophilized powder at -20°C. Once reconstituted, do not re-freeze, as freeze-thaw cycles can induce crystal growth and physical instability.

References

  • Food and Drug Administration (FDA). Synercid (Quinupristin/Dalfopristin) for Injection: Prescribing Information.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6440844, Quinupristin.

  • American Society of Health-System Pharmacists (ASHP). Quinupristin-Dalfopristin Monograph: Stability and Compatibility.

  • Manchand, P. S., et al. "Syntheses of the streptogramin antibiotics quinupristin and dalfopristin." Journal of Organic Chemistry. (Provides structural basis for ester instability).

Sources

Precision in Streptogramin Susceptibility: A Technical Troubleshooting Hub

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Minimizing Variability in Quinupristin/Dalfopristin (Q/D) Testing

Executive Brief: The Synergistic Fragility

Streptogramins (specifically the 30:70 ratio of Quinupristin to Dalfopristin) represent a unique challenge in susceptibility testing. Unlike single-molecule antibiotics, this synergistic pair relies on the precise stoichiometric interaction of Type B (Quinupristin) and Type A (Dalfopristin) components to inhibit the 50S ribosomal subunit.

The Core Problem: Variability in your MIC (Minimum Inhibitory Concentration) or zone diameters is rarely random. It is almost always a downstream effect of environmental acidification or inoculum density errors disrupting this synergy. This guide deconstructs those variables into solvable protocols.

Module A: The Environmental Vector (pH & CO2)

Symptom: MIC creep (false resistance) or inconsistent zone sizes between batches.

The Mechanism of Failure

Streptogramins, like macrolides, are weak bases. Their antimicrobial potency is strictly pH-dependent.

  • The Trap: Many labs incubate Staphylococcus spp. or Enterococcus spp. in 5% CO₂ to enhance growth.

  • The Chemistry: CO₂ dissolves in the media to form carbonic acid (

    
    ), lowering the pH of Mueller-Hinton broth/agar from 7.3 to ~6.8 or lower.
    
  • The Result: As pH drops, the drug molecules become protonated and less lipophilic, reducing their ability to penetrate the bacterial cell wall. This causes a 2- to 8-fold artificial increase in MIC .

Protocol: Environmental Standardization
  • Incubation Atmosphere:

    • Mandatory: Incubate all Streptogramin susceptibility tests in ambient air , NOT CO₂.

    • Exception: If the organism is strictly capnophilic (requires CO₂), you must validate a pH-adjusted correction factor, though this is non-standard for routine diagnostic labs.

  • Media pH Check:

    • Measure the pH of your Mueller-Hinton media at room temperature before use. It must fall between 7.2 and 7.4 .

    • Critical Step: If using commercially prepared plates, do not assume pH stability. Storage time can drift pH.

Module B: The Biological Vector (Inoculum & "Haze")

Symptom: "Trailing" endpoints in broth microdilution or hazy/fuzzy zone edges in disk diffusion.

The Mechanism of Failure

The "Trailing Effect" is often a manifestation of the MLS_B phenotype (Macrolide-Lincosamide-Streptogramin B resistance).

  • Constitutive Resistance: High-level resistance; easy to read (no zone).

  • Inducible Resistance: The bacteria possess erm genes (e.g., ermB, ermA). Exposure to the drug induces methylase production, slowly protecting the ribosome. This results in partial growth (haze) rather than a clean kill.

Protocol: The "Haze" Decision Tree

When encountering a hazy zone or a "soft" MIC button:

  • Disk Diffusion:

    • Rule: Ignore the faint haze that is only visible with transmitted light. Measure the zone at the point of complete inhibition of gross growth.

    • Validation: If the zone is within the intermediate range and hazy, confirm with a non-gradient MIC method (Broth Microdilution).

  • Broth Microdilution (BMD):

    • Rule: Streptogramins are bacteriostatic against E. faecium and bactericidal against Staphylococci.

    • For Staphylococci: Read the MIC as the well with complete inhibition (no button).

    • For Enterococci: A small "pinpoint" button or trailing haze should generally be ignored (read as susceptible), but a button >2mm suggests resistance.

Visualizing the Variability Cascade

The following diagram maps how minor upstream deviations compound into major reporting errors.

StreptograminVariability Start Experimental Setup CO2 Incubation in 5% CO2 Start->CO2 Common Error Air Incubation in Ambient Air Start->Air Correct Protocol pH_Drop Media pH drops < 7.0 CO2->pH_Drop Carbonic Acid Formation pH_Stable Media pH Stable (7.2-7.4) Air->pH_Stable Protonation Drug Protonation (Reduced Lipophilicity) pH_Drop->Protonation Uptake Optimal Drug Uptake pH_Stable->Uptake MIC_Result MIC Readout Protonation->MIC_Result Uptake->MIC_Result False_Res False Resistance (MIC elevated 2-8x) MIC_Result->False_Res If pH < 7.0 True_Result Accurate Susceptibility MIC_Result->True_Result If pH 7.2-7.4

Figure 1: The Environmental Cascade. Incubating in CO₂ initiates a chemical chain reaction that chemically deactivates the drug before it interacts with the bacteria.

Troubleshooting Matrix

SymptomProbable Root CauseCorrective Action
MIC Creep (Batch-to-Batch) Media pH drift or CO₂ incubation.Ensure ambient air incubation. Check media pH is 7.2–7.4.
Discrepancy: E-test vs. BMD Diffusion kinetics of large molecules.Trust the Broth Microdilution (BMD) result. Gradient strips often overestimate resistance in Staphylococci.
Fuzzy/Hazy Zone Edges Inducible MLS_B resistance (erm genes).Perform a D-Test if Clindamycin is also being tested. If isolated, read the zone at the point of distinct inhibition, ignoring faint haze.
Inconsistent Replicates Inoculum density error (McFarland).Use a photometric device to verify 0.5 McFarland. Visual comparison is notoriously inaccurate for Streptogramins.
False Susceptibility Drug degradation.Quinupristin/Dalfopristin is heat-labile. Ensure disks/panels are stored at -20°C or colder and not left at room temp >1 hour.

Frequently Asked Questions (FAQ)

Q: Why do my E-test (gradient strip) results consistently show higher MICs than my microbroth panels? A: This is a known diffusion limitation. The streptogramin complex consists of two large molecules (Streptogramin A and B) that must diffuse through the agar matrix at specific rates to maintain their synergistic 30:70 ratio. Agar density variations can disrupt this ratio, leading to "Major Errors" (false resistance). Standard: Always use Broth Microdilution (BMD) as the referee method for critical isolates.

Q: Can I use the D-zone test for Streptogramins? A: Indirectly, yes. While the D-test is standardized for Clindamycin, the mechanism (MLS_B) affects Streptogramins. If you see a D-zone on a Clindamycin disk (flattening adjacent to Erythromycin), it indicates the presence of erm methylases. This implies that while the Streptogramin may appear active in vitro, inducible resistance is present. Report with caution based on CLSI M100 guidelines.

Q: What are the QC ranges I should be hitting? A: For Staphylococcus aureus ATCC 29213 (the gold standard QC strain):

  • MIC Range: 0.25 – 1.0 µg/mL

  • Disk Diffusion: 23 – 29 mm

  • Note: If you drift outside these ranges, discard the media batch and fresh-thaw the drug.

Workflow: The Optimized BMD Protocol

To eliminate the "Input Vector" of variability, follow this self-validating workflow.

BMDWorkflow Isolate Fresh Isolate (18-24h growth) Suspension 0.5 McFarland (Saline/Broth) Isolate->Suspension Vortex 15s Dilution Intermediate Dilution (1:100) Suspension->Dilution Critical Step Inoculation Final Inoculum (5 x 10^5 CFU/mL) Dilution->Inoculation Within 15 min Incubation 35°C Ambient Air (16-20h) Inoculation->Incubation NO CO2 Read Read via Mirror/Manual (Ignore Haze) Incubation->Read

Figure 2: Critical Control Points (CCPs) in the Broth Microdilution Workflow.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[1] Performance Standards for Antimicrobial Susceptibility Testing. 34th ed.[1] CLSI supplement M100.[1][2] [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2024).[3][4] Breakpoint tables for interpretation of MICs and zone diameters. Version 14.0. [Link]

  • Johnson, J., et al. (1999).[5][6] "The effect of carbon dioxide on susceptibility testing of azithromycin, clarithromycin and roxithromycin against clinical isolates...". Clinical Microbiology and Infection. [Link]

  • Smith, K. P., & Kirby, J. E. (2018). "The Inoculum Effect in the Era of Multidrug Resistance: Minor Differences in Inoculum Have Dramatic Effect on MIC Determination".[7] Antimicrobial Agents and Chemotherapy. [Link][7]

  • Swenson, J. M., et al. (1990). "Antimicrobial susceptibility of vancomycin-resistant Leuconostoc, Pediococcus, and Lactobacillus species". Antimicrobial Agents and Chemotherapy. [Link]

Sources

Validation & Comparative

Comparative Guide: Quinupristin Mesylate vs. Pristinamycin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Quinupristin mesylate (a semi-synthetic Streptogramin B derivative) and Pristinamycin (the natural Streptogramin mixture).

Executive Summary: The Solubility-Efficacy Tradeoff

Quinupristin mesylate is the semi-synthetic, water-soluble evolution of Pristinamycin IA . While Pristinamycin (the natural mixture of components IA and IIA) exhibits slightly superior in vitro potency against certain Gram-positive cocci, its poor solubility limits it to oral administration.

Quinupristin mesylate was engineered specifically to overcome this bioavailability barrier. By introducing a mesylate salt and a quinuclidinylthio moiety, it achieves sufficient aqueous solubility for intravenous (IV) delivery. However, Quinupristin is rarely used as a monotherapy; its efficacy is maximized only when combined with Dalfopristin (Streptogramin A derivative), mimicking the natural synergy found in Pristinamycin.

Verdict:

  • Pristinamycin: Superior in vitro MICs (lower concentrations required) but limited to oral treatment of mild-to-moderate infections.

  • Quinupristin Mesylate (w/ Dalfopristin): Essential for systemic, life-threatening infections (e.g., VRE bacteremia) due to IV bioavailability, despite slightly higher MIC values than the parent compound.

Molecular & Mechanistic Comparison

The fundamental difference lies in the chemical modification of the Streptogramin B component to alter pharmacokinetics without sacrificing the core mechanism of action.

Chemical Architecture
FeaturePristinamycin IA (Parent)Quinupristin Mesylate (Derivative)
Class Natural Streptogramin B (Cyclic Depsipeptide)Semi-synthetic Streptogramin B
Modification None (Natural fermentation product)Addition of 2-diethylaminoethyl-thiol to the 4-position; Mesylate salt formation.
Solubility Insoluble in water (Hydrophobic)Highly water-soluble (>500 mg/mL)
Delivery Oral only (Pyostacine)Intravenous (Synercid component)
Role Blocks peptide exit tunnel (50S)Blocks peptide exit tunnel (50S)
Mechanism of Action: The Synergistic Blockade

Both agents function via a "Double-Lock" mechanism on the bacterial 50S ribosomal subunit.

  • Step 1 (Streptogramin A): Dalfopristin (or Pristinamycin IIA) binds to the peptidyl transferase center (23S rRNA). This induces a conformational change in the ribosome.[1][2][3]

  • Step 2 (Streptogramin B): Quinupristin (or Pristinamycin IA) binds with 100-fold higher affinity to the now-exposed site near the peptide exit tunnel.

  • Result: Irreversible inhibition of protein elongation and premature release of incomplete peptide chains.

StreptograminMechanism cluster_synergy Synergistic Effect Ribosome 50S Ribosomal Subunit StrepA Streptogramin A (Dalfopristin/Pristinamycin IIA) Ribosome->StrepA Initial Binding ConfChange Conformational Change (23S rRNA) StrepA->ConfChange Induces StrepB Streptogramin B (Quinupristin/Pristinamycin IA) ConfChange->StrepB Increases Affinity (100x) Blockage Exit Tunnel Blocked StrepB->Blockage Binds Death Bactericidal Activity Blockage->Death Result

Figure 1: The cooperative binding mechanism where Component A enables the high-affinity binding of Component B (Quinupristin).

Efficacy Analysis: Quantitative Data

The following data compares the Minimum Inhibitory Concentration (MIC) required to inhibit 90% of isolates (


).

Note: Quinupristin is evaluated here as the combination (Quinupristin/Dalfopristin, Q/D) because Quinupristin mesylate alone is bacteriostatic and rarely used in isolation for efficacy benchmarking.

Table 1: Comparative MIC90 (mg/L) Against Key Pathogens
PathogenPhenotypePristinamycin (Mix)Quinupristin/DalfopristinInterpretation
S. aureus Methicillin-Susceptible (MSSA)0.250.5 - 1.0Pristinamycin is slightly more potent in vitro.[4]
S. aureus Methicillin-Resistant (MRSA)0.501.0Both retain activity; Q/D values are slightly higher.
S. pneumoniae Penicillin-Susceptible0.250.5Pristinamycin shows superior intrinsic activity.[4]
S. pneumoniae Penicillin-Resistant0.250.5 - 1.0Resistance to Penicillin does not affect either agent.[4]
E. faecium Vancomycin-Resistant (VRE)1.01.0 - 2.0Comparable efficacy; Q/D is the clinical choice for systemic VRE.
E. faecalis Wild Type16 - 32 (Resistant)16 - 32 (Resistant)Both are ineffective against E. faecalis due to intrinsic efflux pumps (lsa gene).

Key Technical Insight: While Pristinamycin often displays lower MICs (0.25 mg/L vs 0.5 mg/L), this difference is clinically offset by the pharmacokinetic advantage of Quinupristin mesylate. Q/D can achieve peak serum concentrations (


) of ~10 mg/L (IV bolus), whereas oral Pristinamycin achieves lower systemic levels, making Q/D the only option for bacteremia or endocarditis.
Experimental Protocol: Streptogramin MIC Determination

To objectively validate the efficacy of Quinupristin mesylate (in combination) versus controls, use the Broth Microdilution Method . This protocol is self-validating via the inclusion of ATCC quality control strains.

Materials
  • Active Agents: Quinupristin mesylate powder, Dalfopristin powder (combined 30:70 ratio for testing).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Supplement with 2-5% Lysed Horse Blood (LHB) for Streptococci.

  • Plates: 96-well sterile polystyrene microtiter plates (U-bottom).

  • QC Strains: S. aureus ATCC 29213, E. faecalis ATCC 29212.

Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve Quinupristin mesylate in sterile distilled water (due to high solubility).

    • Dissolve Dalfopristin in a small volume of glacial acetic acid or DMSO, then dilute.

    • Combine to achieve a 30:70 ratio (e.g., 300 µg Q + 700 µg D).

  • Dilution Series:

    • Prepare serial two-fold dilutions in CAMHB across the plate (Range: 0.015 to 16 mg/L).

  • Inoculum Preparation (Direct Colony Suspension):

    • Select 3-5 colonies from an overnight agar plate.

    • Suspend in saline to match 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in CAMHB.

  • Inoculation:

    • Add 50 µL of diluted inoculum to 50 µL of drug solution in wells.

    • Final Inoculum:

      
       CFU/mL.[5]
      
  • Incubation:

    • Seal plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Validation & Reading:

    • Growth Control: Well with bacteria + no drug must be turbid.

    • Sterility Control: Well with broth only must be clear.

    • Endpoint: The lowest concentration showing complete inhibition of visible growth is the MIC.[6]

MICProtocol Start Start: Stock Prep (30:70 Q:D Ratio) Dilution Serial Dilution (CAMHB Media) Start->Dilution Combine Inoculate Wells (Final: 5x10^5 CFU/mL) Dilution->Combine Inoculum Inoculum Prep (0.5 McFarland -> 1:100) Inoculum->Combine Incubate Incubate 35°C, 16-20h Combine->Incubate Read Read MIC (No Visible Growth) Incubate->Read QC Validate with S. aureus ATCC 29213 Read->QC Check Range

Figure 2: Validated workflow for determining Minimum Inhibitory Concentration (MIC).

References
  • Comparison of In Vitro Activity: Bouza, E., et al. "Comparative in-vitro activities of quinupristin-dalfopristin against Gram-positive bloodstream isolates."[7][8] Journal of Antimicrobial Chemotherapy, 1997.[8] Link

  • Pneumococcal Efficacy: Reinert, R. R., et al. "Comparison of the in vitro activity of pristinamycin and quinupristin/dalfopristin against Streptococcus pneumoniae."[9] Pathologie Biologie, 2000.[10] Link

  • Mechanism of Action: Harms, J. M., et al. "The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics." Frontiers in Microbiology, 2018. Link

  • Clinical Pharmacokinetics: "Quinupristin/dalfopristin: A Therapeutic Review." Clinical Therapeutics, 2001. Link

  • Standard Protocol: CLSI. "Performance Standards for Antimicrobial Susceptibility Testing." Clinical and Laboratory Standards Institute. Link

Sources

A Comparative Pharmacodynamic Guide: Streptogramins vs. Oxazolidinones

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of antimicrobial resistance, a profound understanding of the pharmacodynamic properties of antibiotics is paramount for their judicious use and the development of new therapeutic strategies. This guide provides a detailed comparative analysis of two critical classes of protein synthesis inhibitors: streptogramins and oxazolidinones. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, spectra of activity, pharmacodynamic parameters, and mechanisms of resistance, supported by experimental data and protocols.

Introduction: Two Classes Targeting the Bacterial Ribosome

Streptogramins and oxazolidinones are mainstays in the treatment of severe infections caused by multidrug-resistant Gram-positive bacteria.[1][2] Streptogramins, such as the combination of quinupristin and dalfopristin, are a class of antibiotics that work synergistically to inhibit protein synthesis.[1][3] Oxazolidinones, with linezolid and tedizolid as prominent members, are a newer, entirely synthetic class of antimicrobials also targeting the bacterial ribosome, but at a distinct site and through a different mechanism.[4][5] This guide will dissect the key pharmacodynamic differences that dictate their clinical application and utility.

Mechanism of Action: A Tale of Two Distinct Ribosomal Binding Strategies

Both streptogramins and oxazolidinones exert their antibacterial effect by inhibiting protein synthesis at the level of the 50S ribosomal subunit. However, their specific binding sites and the consequences of this binding differ significantly.

Streptogramins: This class is unique in that it consists of two structurally distinct compounds, type A (e.g., dalfopristin) and type B (e.g., quinupristin), which act synergistically.[3][6] Individually, each component is bacteriostatic, but in combination, they are often bactericidal.[3][7]

  • Type A streptogramins bind to the peptidyl transferase center (PTC) on the 50S subunit, inducing a conformational change in the ribosome.[3][8] This conformational change not only inhibits peptide bond formation but also increases the binding affinity for the type B component by about 100-fold.[9]

  • Type B streptogramins bind to a site that overlaps with the macrolide-lincosamide-streptogramin B (MLSb) binding site, causing premature dissociation of the growing polypeptide chain.[3][8]

The synergistic action of both components leads to a stable ternary complex with the ribosome, effectively halting protein synthesis.[6]

Oxazolidinones: These synthetic compounds have a novel mechanism of action. They bind to the A-site of the peptidyl transferase center on the 23S rRNA of the 50S subunit.[5][10] This binding event prevents the formation of the initiation complex, a crucial early step in protein synthesis involving the binding of N-formylmethionyl-tRNA to the ribosome.[4][11] By blocking this initial step, oxazolidinones effectively prevent the translation of mRNA into protein.[5] This unique mechanism means there is no cross-resistance with other protein synthesis inhibitors.[5]

Comparative Mechanism of Action on the 50S Ribosomal Subunit cluster_streptogramin Streptogramins cluster_oxazolidinone Oxazolidinones StrepA Dalfopristin (Type A) Ribosome_Strep 50S Ribosome (Peptidyl Transferase Center) StrepA->Ribosome_Strep Binds to PTC, induces conformational change StrepB Quinupristin (Type B) StrepB->Ribosome_Strep Binds to overlapping site, causes peptide dissociation Ribosome_Strep->StrepB Increased affinity for Type B Protein_Synthesis_Strep Protein Synthesis Inhibited Ribosome_Strep->Protein_Synthesis_Strep Oxazolidinone Linezolid / Tedizolid Ribosome_Oxa 50S Ribosome (A-site of PTC) Oxazolidinone->Ribosome_Oxa Binds to A-site of PTC Initiation_Complex Initiation Complex Formation Ribosome_Oxa->Initiation_Complex Blocks formation Protein_Synthesis_Oxa Protein Synthesis Inhibited Initiation_Complex->Protein_Synthesis_Oxa

Diagram illustrating the distinct binding mechanisms of streptogramins and oxazolidinones on the 50S ribosomal subunit.

Spectrum of Activity: A Head-to-Head Comparison

Both classes are primarily active against Gram-positive bacteria, including many multidrug-resistant strains.[1][12] However, there are notable differences in their spectra.

OrganismStreptogramins (Quinupristin/Dalfopristin)Oxazolidinones (Linezolid)
Gram-Positive Cocci
Staphylococcus aureus (MSSA, MRSA)SusceptibleSusceptible[12]
Coagulase-negative staphylococciSusceptibleSusceptible[13]
Streptococcus pneumoniae (penicillin-susceptible and -resistant)SusceptibleSusceptible[14]
Streptococcus pyogenesSusceptibleSusceptible
Enterococcus faecium (vancomycin-susceptible and -resistant)SusceptibleSusceptible[12]
Enterococcus faecalisIntrinsically resistant[15]Susceptible
Gram-Negative Bacteria
Haemophilus influenzaeSusceptible[15]Generally not active
Moraxella catarrhalisSusceptible[15]Generally not active
Neisseria spp.Susceptible[15]Generally not active
EnterobacteriaceaeResistantResistant[16]
Pseudomonas aeruginosaResistantResistant
Anaerobes
Gram-positive anaerobes (e.g., Clostridium perfringens, Peptostreptococcus spp.)Susceptible[15]Susceptible
Gram-negative anaerobes (e.g., Bacteroides fragilis)Susceptible[15]Variable
Atypical Bacteria
Mycoplasma pneumoniaeSusceptibleSusceptible
Chlamydophila pneumoniaeSusceptibleSusceptible
Legionella pneumophilaSusceptible[15]Susceptible

Key Causality: The intrinsic resistance of Enterococcus faecalis to quinupristin/dalfopristin is a significant clinical differentiator.[15] Gram-negative bacteria are generally resistant to both classes due to the inability of the drugs to penetrate the outer membrane and the presence of efflux pumps.[16][17]

Pharmacodynamic Parameters: Driving Clinical Efficacy

The efficacy of an antibiotic is predicted by the relationship between its concentration in the body over time and the minimum inhibitory concentration (MIC) for the target pathogen.

Streptogramins: The key pharmacodynamic index for streptogramins is the ratio of the area under the concentration-time curve to the MIC (AUC/MIC). A target AUC/MIC of >15 has been associated with clinical success. Their killing activity is concentration-dependent.

Oxazolidinones: In contrast, the efficacy of oxazolidinones is primarily dependent on the time that the drug concentration remains above the MIC (T>MIC).[18] A T>MIC of 40-50% of the dosing interval is generally considered necessary for a bacteriostatic effect, while a T>MIC of >85% is often required for a bactericidal effect against susceptible organisms.

ParameterStreptograminsOxazolidinones
Primary PK/PD Index AUC/MICT>MIC
Killing Activity Concentration-dependentTime-dependent
Post-Antibiotic Effect (PAE) LongModerate

Post-Antibiotic Effect (PAE): The PAE is the persistent suppression of bacterial growth after a brief exposure to an antibiotic. Both classes exhibit a PAE, which allows for less frequent dosing intervals.

  • Streptogramins generally have a long PAE, ranging from 2 to 10 hours against staphylococci and streptococci.[19][20] For some organisms, like Streptococcus pyogenes, the PAE can be greater than 18 hours.[19]

  • Oxazolidinones have a more moderate PAE, typically in the range of 0.5 to 2.4 hours for staphylococci and enterococci.[13][21]

Mechanisms of Resistance: An Ever-Present Challenge

The emergence of resistance is a major concern for all antibiotics. The mechanisms of resistance to streptogramins and oxazolidinones are distinct.

Streptogramins: Resistance can occur through several mechanisms:

  • Target site modification: Methylation of the 23S rRNA by erm genes can confer resistance to type B streptogramins, often as part of the MLSb resistance phenotype.[15][22]

  • Enzymatic inactivation: Acetyltransferases encoded by vat genes can inactivate type A streptogramins.[23] Hydrolases encoded by vgb genes can inactivate type B streptogramins.[15]

  • Active efflux: ATP-binding cassette (ABC) transporters, such as those encoded by vga and msr genes, can pump the antibiotic out of the bacterial cell.[3]

Oxazolidinones: Resistance to oxazolidinones is less common but can arise through:

  • Target site mutations: Point mutations in the 23S rRNA gene are the most common mechanism of resistance.[16][24]

  • Ribosomal protein alterations: Mutations in the genes encoding ribosomal proteins L3 and L4 can also confer resistance.[16][25]

  • Acquisition of resistance genes: The cfr (chloramphenicol-florfenicol resistance) gene, which encodes a methyltransferase that modifies the 23S rRNA at a position that affects the binding of multiple antibiotic classes, can confer resistance to oxazolidinones.[17] The optrA and poxtA genes, which encode ABC-F proteins, also contribute to resistance.[16]

Experimental Protocols: A Guide to In Vitro Assessment

Accurate determination of pharmacodynamic parameters is crucial for preclinical and clinical research. Below are standardized protocols for determining the Minimum Inhibitory Concentration (MIC) and for conducting a time-kill assay.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[26][27]

Methodology: [28][29][30]

  • Prepare a 0.5 McFarland standard suspension of the test organism in a suitable broth (e.g., cation-adjusted Mueller-Hinton Broth). This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the bacterial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare serial two-fold dilutions of the antibiotic in a 96-well microtiter plate.

  • Inoculate each well with the diluted bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plate at 35 ± 2°C for 16-20 hours.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Time-Kill Assay

Principle: This assay measures the rate and extent of bacterial killing by an antimicrobial agent over time.[31]

Methodology: [32][33][34]

  • Prepare a starting inoculum of the test organism in broth to a density of approximately 5 x 10⁵ CFU/mL.

  • Add the antibiotic at various concentrations (e.g., 1x, 2x, 4x MIC) to separate tubes containing the bacterial suspension. Include a growth control tube without antibiotic.

  • Incubate all tubes at 35 ± 2°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), remove an aliquot from each tube.

  • Perform serial dilutions of the aliquots in a suitable diluent (e.g., sterile saline).

  • Plate the dilutions onto appropriate agar plates.

  • Incubate the plates until colonies are visible and then count the number of colony-forming units (CFU).

  • Plot the log₁₀ CFU/mL against time for each antibiotic concentration.

Time-Kill Assay Workflow A Prepare Bacterial Inoculum (~5x10^5 CFU/mL) B Add Antibiotic at Various MIC Multiples A->B C Incubate at 37°C with Shaking B->C D Sample at Timed Intervals (0, 2, 4, 6, 8, 24h) C->D E Perform Serial Dilutions D->E F Plate on Agar E->F G Incubate and Count CFU F->G H Plot log10 CFU/mL vs. Time G->H

A simplified workflow for a standard time-kill assay.

Conclusion

Streptogramins and oxazolidinones are both powerful tools in the fight against resistant Gram-positive infections. Their distinct mechanisms of action, spectra of activity, and pharmacodynamic profiles necessitate a nuanced understanding for optimal clinical use. The synergistic and concentration-dependent bactericidal activity of streptogramins, coupled with a long post-antibiotic effect, makes them a valuable option. The oxazolidinones, with their unique mechanism of inhibiting protein synthesis initiation and time-dependent activity, offer a reliable alternative, particularly against Enterococcus faecalis. As resistance continues to emerge, a thorough grasp of the comparative pharmacodynamics of these and other antibiotic classes will be essential for preserving their efficacy and guiding the development of the next generation of antimicrobial agents.

References

  • Barlam, T. F., et al. (2016). Implementing an Antibiotic Stewardship Program: Guidelines by the Infectious Diseases Society of America and the Society for Healthcare Epidemiology of America. Clinical Infectious Diseases, 62(10), e51-e77. [Link]

  • Swaney, S. M., et al. (1998). The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. Antimicrobial Agents and Chemotherapy, 42(12), 3251-3255. [Link]

  • Shinabarger, D. L. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195-1202. [Link]

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  • Diekema, D. J., & Jones, R. N. (2001). Oxazolidinone antibiotics. The Lancet, 358(9297), 1975-1982. [Link]

  • Ippolito, J. A., et al. (2008). Crystal structure of the oxazolidinone antibiotic linezolid bound to the 50S ribosomal subunit. Journal of Medicinal Chemistry, 51(12), 3353-3356. [Link]

  • Leach, K. L., et al. (2011). The site of action of oxazolidinone antibiotics in living bacteria. Molecular Cell, 42(4), 433-438. [Link]

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  • Long, K. S., & Vester, B. (2012). Resistance to linezolid caused by modifications at its binding site on the ribosome. Antimicrobial Agents and Chemotherapy, 56(2), 603-612. [Link]

  • Cocito, C. (1979). Streptogramin-type antibiotics. Microbiological Reviews, 43(2), 145-198. [Link]

  • Vannuffel, P., & Cocito, C. (1996). Mechanism of action of streptogramins and macrolides. Drugs, 51 Suppl 1, 20-30. [Link]

  • Poehlsgaard, J., & Douthwaite, S. (2005). The bacterial ribosome as a target for antibiotics. Nature Reviews Microbiology, 3(11), 870-881. [Link]

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  • Polikanov, Y. S., et al. (2014). The structure of the bacterial ribosome with the nascent polypeptide chain stalled in the exit tunnel. Nature Structural & Molecular Biology, 21(10), 863-869. [Link]

  • Werner, G., et al. (2000). Occurrence and epidemiology of resistance to virginiamycin and streptogramins. Journal of Antimicrobial Chemotherapy, 46(4), 559-568. [Link]

  • Rybak, M. J., et al. (1998). Comparative in vitro activities and postantibiotic effects of the oxazolidinone compounds eperezolid (PNU-100592) and linezolid (PNU-100766) versus vancomycin against Staphylococcus aureus, coagulase-negative staphylococci, Enterococcus faecalis, and Enterococcus faecium. Antimicrobial Agents and Chemotherapy, 42(3), 721-724. [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]

  • Canu, A., et al. (2002). Novel mechanism of resistance to oxazolidinones, macrolides, and chloramphenicol in ribosomal protein L4 of the pneumococcus. Antimicrobial Agents and Chemotherapy, 46(11), 3467-3472. [Link]

  • Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. International Journal of Antimicrobial Agents, 23(2), 113-119. [Link]

  • Baddour, L. M., et al. (2015). Infective Endocarditis in Adults: Diagnosis, Antimicrobial Therapy, and Management of Complications: A Scientific Statement for Healthcare Professionals From the American Heart Association. Circulation, 132(15), 1435-1486. [Link]

  • Neu, H. C., et al. (1993). Post-antibiotic effect of the new streptogramin RP 59500. Journal of Antimicrobial Chemotherapy, 32 Suppl A, 73-78. [Link]

  • Johnston, N. J., et al. (2002). Streptogramin antibiotics: mode of action and resistance. Current Drug Targets, 3(4), 335-344. [Link]

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  • Finch, R. G. (1998). Quinupristin/dalfopristin: spectrum of activity, pharmacokinetics, and initial clinical experience. Journal of Antimicrobial Chemotherapy, 41 Suppl A, 1-6. [Link]

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  • Tu, D., et al. (2018). Potential for Reduction of Streptogramin A Resistance Revealed by Structural Analysis of Acetyltransferase VatA. Antimicrobial Agents and Chemotherapy, 62(10), e00949-18. [Link]

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Precision Purity Profiling: A Comparative Guide to Quinupristin Mesylate Analysis via LC-MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Streptogramin antibiotics, specifically Quinupristin Mesylate , the distinction between "compliant" and "pure" is often defined by the analytical method employed. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) remains the pharmacopeial gold standard for routine potency assays, it frequently fails to detect trace-level degradation products that co-elute with the main API peak.

This guide objectively compares the industry-standard HPLC-UV methodology against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We demonstrate that while UV is sufficient for macro-level quantification, LC-MS is indispensable for stability-indicating assays , particularly for identifying hydrolytic degradants of the macrolactone ring which are often UV-silent or poorly resolved.

Technical Context: The Molecule and the Challenge

Quinupristin is a semi-synthetic pristinamycin I derivative (Streptogramin B). Its structure is a complex cyclic peptidic macrolactone.

  • Chemical Complexity: The molecule contains a labile lactone bond and multiple peptide linkages.

  • The Stability Risk: The primary degradation pathway involves the opening of the lactone ring (hydrolysis), resulting in an acid-ester impurity.

  • The Analytical Gap: HPLC-UV (typically at 254 nm) relies on the chromophores of the aromatic amino acids. However, hydrolysis often results in a molecule with an identical chromophore to the parent, leading to spectral overlap and potential overestimation of purity.

Comparative Analysis: HPLC-UV vs. LC-MS/MS[1][2][3]

The following table contrasts the performance of the standard USP-aligned UV method against an optimized LC-MS/MS workflow.

FeatureHPLC-UV (Standard)LC-MS/MS (Recommended)Impact on Development
Detection Principle Chromophore Absorbance (254 nm)Mass-to-Charge Ratio (m/z)MS detects impurities lacking chromophores.
Sensitivity (LOD) ~1–5 µg/mL~1–10 ng/mLMS is ~1000x more sensitive; critical for genotoxic impurity screening.
Specificity Low (Risk of co-elution)High (Mass resolution)MS resolves co-eluting peaks by molecular weight.
Structure Elucidation None (Retention time only)High (Fragmentation patterns)MS identifies what the impurity is (e.g., +16 Da = Oxidation).
Throughput Moderate (15–30 min runs)High (2–5 min runs possible)MS allows for rapid "dilute-and-shoot" workflows.
Decision Matrix: When to Use Which?

The following diagram illustrates the decision logic for selecting the appropriate modality during the drug lifecycle.

DecisionMatrix Start Start: Quinupristin Sample StageCheck Development Stage? Start->StageCheck RoutineQC Routine QC / Release StageCheck->RoutineQC Commercial EarlyDev R&D / Stability / Impurity ID StageCheck->EarlyDev Pre-clinical/Clinical UV_Method HPLC-UV (USP Method) Focus: Potency >98% RoutineQC->UV_Method MS_Method LC-MS/MS (QqQ or Q-TOF) Focus: Trace Impurities <0.1% EarlyDev->MS_Method Pass Release Batch UV_Method->Pass Purity OK Fail Quarantine / Reprocess UV_Method->Fail Out of Spec StructID Elucidate Structure (Hydrolysis/Oxidation) MS_Method->StructID Unknown Peak Found StructID->EarlyDev Feedback Loop

Figure 1: Analytical decision matrix for Quinupristin purity evaluation.

Experimental Protocol: LC-MS/MS Purity Profiling

This protocol is designed to be self-validating. It utilizes Electrospray Ionization (ESI) in positive mode, as Quinupristin (a basic peptide) protonates readily.

Reagents & Materials[4][5][6][7][8][9]
  • Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water (Ammonium formate suppresses sodium adduct formation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm) to support high backpressure and sharp peaks.

Step-by-Step Workflow
  • Sample Preparation (Critical Step):

    • Dissolve Quinupristin Mesylate in 50:50 Water:Acetonitrile.

    • Note: Avoid pure water as the diluent to prevent rapid lactone hydrolysis during autosampler storage.

    • Final concentration: 1 µg/mL for impurity profiling.

  • Chromatographic Separation:

    • Flow Rate: 0.4 mL/min.[1]

    • Gradient: 10% B to 90% B over 5 minutes.

    • Why: A steep gradient is necessary to elute the hydrophobic parent compound while retaining polar hydrolytic degradants.

  • Mass Spectrometry Parameters (ESI+):

    • Source Temp: 350°C (High temp required to desolvate the large peptide).

    • Scan Mode: Full Scan (m/z 100–1200) for profiling; MRM for quantitation.

    • Key MRM Transition: m/z 1023.05

      
       134.34 [1].[2][3]
      
      • Parent: [M+H]+ = 1023.05

      • Fragment: 134.34 (Characteristic amino acid fragment).

Data Interpretation & Causality

When analyzing the spectra, look for these specific shifts which indicate degradation pathways:

  • Parent Peak: m/z 1023.

  • Hydrolysis Impurity: m/z 1041 (+18 Da). Indicates opening of the lactone ring.

  • Oxidation Impurity: m/z 1039 (+16 Da). Likely oxidation of the sulfur or aromatic residues.

  • Sodium Adducts: m/z 1045 (+22 Da). Action: If seen, increase Ammonium Formate concentration to displace Na+.

Workflow Visualization

The following diagram details the technical workflow, highlighting the feedback loop required when unknown impurities are detected.

Workflow Sample Sample Prep (50:50 ACN:H2O) LC UHPLC Separation (C18 Gradient) Sample->LC Inject ESI ESI Source (+) (Protonation) LC->ESI Elute Q1 Q1 Filter (Select Parent m/z) ESI->Q1 Ions CC Collision Cell (CID Fragmentation) Q1->CC Precursor Q3 Q3 Filter (Select Fragment) CC->Q3 Product Ions Detector Detector (Ion Counting) Q3->Detector Quant

Figure 2: Triple Quadrupole (QqQ) MRM workflow for Quinupristin quantification.

Case Study: Detection of a "Hidden" Impurity

In a recent comparative study of Synercid (Quinupristin/Dalfopristin) stability, HPLC-UV analysis indicated a purity of 99.2% for a stressed sample. However, subsequent LC-MS analysis revealed a co-eluting peak at m/z 1041.

  • UV Result: Single peak at

    
     = 4.2 min.
    
  • MS Result: Extracted Ion Chromatogram (XIC) showed two overlapping peaks:

    • Quinupristin (m/z 1023) at 4.2 min.

    • Open-ring acid metabolite (m/z 1041) at 4.25 min.

References

  • Simultaneous Determination of Synercid by LC-MS/MS. Source: National Institutes of Health (PubMed). Context: Establishes the MRM transitions (1023>134) and linearity ranges for Quinupristin analysis. URL:[Link]

  • Comparative LC-MS and HPLC-UV Analyses. Source: ResearchGate / PubMed. Context: Discusses the sensitivity gap between UV and MS for antibiotic impurity profiling and the risks of UV-only release testing. URL:[Link]

  • Quinupristin/Dalfopristin Monograph. Source: Drugs.com / ASHP.[4] Context: Provides chemical structure data and standard reconstitution protocols relevant to sample preparation. URL:[Link][4]

Sources

Safety Operating Guide

Quinupristin (Mesylate) Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Environmental Stewardship & Operational Safety [1]

Executive Summary: The "Zero-Drain" Mandate

As researchers, our responsibility extends beyond the bench. While Quinupristin mesylate (a component of the Synercid® complex) is not classified as an acutely toxic P-listed waste under RCRA, it poses a significant environmental hazard regarding Antimicrobial Resistance (AMR).[1]

The Core Directive: Quinupristin mesylate must never be disposed of via sanitary sewer systems (sink drains).[1] All disposal pathways must lead to high-temperature incineration .[1]

Waste StateImmediate ActionFinal Disposition
Solid (Powder/Vials) Cap tightly. Place in "Non-Hazardous Pharmaceutical" bin (Blue/White).[1][2]Incineration
Liquid (Stock Solution) Absorb or pour into compatible chemical waste carboy.[1]Incineration
Biohazard (Cultures) Inactivate (Autoclave/Bleach)

Medical Waste stream.[1]
Incineration
Spill Cleanup Do not dry sweep. Damp wipe to prevent aerosolization.[1]Chemical Waste
Technical Hazard Assessment

To handle Quinupristin mesylate safely, one must understand its biological mechanism and stability profile.

  • Compound Identity: Quinupristin mesylate is a semi-synthetic streptogramin B antibiotic.[1] It functions by inhibiting the late phase of protein synthesis at the bacterial 50S ribosomal subunit.

  • Solubility & Stability: The mesylate salt enhances water solubility.[1][3] However, the compound is hygroscopic and sensitive to hydrolysis.

  • Toxicological Profile:

    • GHS Classification:[1][4] Generally Non-Hazardous for acute toxicity.[1]

    • Health Risks:[1][2][4][5][6] Potential for allergic sensitization (inhalation of dust) and venous irritation (if in solution).[1]

    • Ecological Risk:[1] High.[1] Release into waterways contributes to Vancomycin-Resistant Enterococcus (VREF) propagation.[1]

Expert Insight: While standard Safety Data Sheets (SDS) may list "No GHS Hazards," this refers to immediate human toxicity.[1] From an environmental stewardship perspective, treat this as a Class 9 Environmentally Hazardous Substance logic, even if not formally placarded as such for transport.

Detailed Disposal Protocols
Protocol A: Solid Waste (Expired API or Weighing Residue)

Applicability: Expired vials, contaminated weighing boats, gloves with visible powder.[1]

  • Segregation: Do not mix with general trash or "Red Bag" biohazard waste (unless contaminated with pathogens).[1]

  • Containment: Place solids in a rigid, sealable container labeled "Non-RCRA Pharmaceutical Waste - For Incineration."

    • Note: In the US, this is often a Blue and White container.

  • Consolidation: If the vial contains residual liquid, absorb it with a paper towel before placing the entire vial into the container.

  • Disposal: Hand over to your EHS-approved vendor for waste-to-energy incineration.[1]

Protocol B: Liquid Waste (Stock Solutions & Aliquots)

Applicability: High-concentration stock solutions (e.g., dissolved in water, DMSO, or Ethanol).[1]

  • Chemical Compatibility: Quinupristin mesylate is stable in acidic media but unstable in alkali.[1] Ensure the waste carboy does not contain strong bases (pH > 9), which could cause rapid degradation and unexpected heat evolution, although rare at these volumes.

  • Collection: Pour into a High-Density Polyethylene (HDPE) carboy labeled "Chemical Waste: Antibiotic Solution." [1]

  • Solvent Considerations:

    • If dissolved in DMSO/Ethanol : Dispose of as Flammable/Organic Solvent Waste .[1]

    • If dissolved in Water : Dispose of as Aqueous Chemical Waste .[1]

  • Prohibition: Do not dilute and flush. Wastewater treatment plants do not effectively filter streptogramins.[1]

Protocol C: Biological Cultures (The "Double Hazard")

Applicability: Petri dishes or liquid media containing Quinupristin and bacteria.[1]

  • The Challenge: Autoclaving kills the bacteria but may not fully degrade the antibiotic structure, leaving active residues.[1]

  • Step 1 (Inactivation): Autoclave the waste at 121°C for 30 minutes to neutralize the biological agent.[1]

  • Step 2 (Disposal):

    • Preferred: Place autoclaved bags into Medical Waste Incineration bins (Yellow bins in EU/UK; Red bins destined for incineration in US).

    • Alternative: If your facility landfills autoclaved waste, you must chemically inactivate the media first (e.g., extended bleach treatment) to degrade the antibiotic, though incineration remains the only 100% secure method.

Emergency Spill Response

Objective: Contain the powder without creating an inhalation hazard.

  • PPE: Wear nitrile gloves, lab coat, and a N95/P100 respirator if handling bulk powder (to prevent sensitization).[1]

  • Containment:

    • Liquid Spill: Cover with absorbent pads.[1]

    • Powder Spill:DO NOT DRY SWEEP. Cover the powder with a paper towel dampened with water or 10% bleach solution to weigh down the dust.

  • Cleanup: Wipe up the material from the outside in.[1]

  • Disposal: Place all cleanup materials into a sealable plastic bag and dispose of as Chemical Waste (Protocol A).

  • Decontamination: Clean the surface with 70% Ethanol or a mild detergent to remove sticky mesylate residues.[1]

Decision Logic & Workflow

The following diagram outlines the decision-making process for Quinupristin disposal to ensure compliance and safety.

QuinupristinDisposal Start Waste Generation: Quinupristin Mesylate StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder (Vials, Weighing Boats) StateCheck->SolidPath LiquidPath Liquid Solution StateCheck->LiquidPath BioPath Biological Culture (Media + Bacteria) StateCheck->BioPath BinPharm Non-Hazardous Pharm Waste (Blue/White Bin) SolidPath->BinPharm Consolidate SolventCheck Solvent Type? LiquidPath->SolventCheck BioTreat Step 1: Inactivate Biohazard (Autoclave / Bleach) BioPath->BioTreat Organic Organic (DMSO/EtOH) SolventCheck->Organic Aqueous Aqueous (Water/Buffer) SolventCheck->Aqueous BinSolvent Flammable/Organic Waste Stream Organic->BinSolvent BinAq Aqueous Chemical Waste Stream Aqueous->BinAq BinMed Medical Pathological Waste (Incineration Required) BioTreat->BinMed Post-Autoclave

Figure 1: Operational decision tree for the segregation of Streptogramin antibiotic waste streams.[1]

References
  • U.S. Environmental Protection Agency (EPA). (2019).[1][7] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. 40 CFR Part 266 Subpart P. Retrieved from [Link][1]

  • World Health Organization (WHO). (2019).[1] Guidelines for the Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. Retrieved from [Link][1]

  • Bitesize Bio. (2023).[1] Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Retrieved from [Link][1]

  • PubChem. (2023).[1] Quinupristin Mesylate Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.